Platyphylline

Catalog No.
S624033
CAS No.
480-78-4
M.F
C18H27NO5
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Platyphylline

CAS Number

480-78-4

Product Name

Platyphylline

IUPAC Name

(1R,4Z,6R,7R,11S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione

Molecular Formula

C18H27NO5

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C18H27NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4,11,13-15,22H,5-10H2,1-3H3/b12-4-/t11-,13-,14-,15-,18-/m1/s1

InChI Key

BTHCJHQOYFUIMG-URPYTINPSA-N

SMILES

CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C

Synonyms

3-ethylidenedodecahydro-5-hydroxy-5,5-dimethyl-1,6- dioxacyclododecino(2,3,4gh)pyrrolizine-2,7-dione, platyphylline, platyphylline hydrochloride, platyphylline, (1alpha,15E)-isomer

Canonical SMILES

CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C

Isomeric SMILES

C/C=C\1/C[C@H]([C@@](C(=O)OC[C@H]2CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C

The exact mass of the compound Platyphylline is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Pyrrolizidine Alkaloids - Supplementary Records. It belongs to the ontological category of macrolide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical and Basic Research Profile of Platyphylline

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical data for platyphylline from the search results:

Property Description
CAS Number 480-78-4 [1] [2] [3]
Molecular Formula C₁₈H₂₇NO₅ [1] [2] [3]
Molecular Weight 337.41 g/mol [1] [2] [3]
IUPAC Name (1R,4Z,6R,7R,11S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadecane-3,8-dione [1]
Type of Compound Pyrrolizidine Alkaloid [1] [3]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone, etc. [1] [3]
Source The herbs of Senecio scandens [1] [3]
Storage Desiccate at -20°C [1]

Bioactivity and Toxicology Notes:

  • Anticholinergic Activity: this compound has demonstrated anticholinergic activity, acting on muscarinic receptors in the guinea pig ileum [4].
  • Toxicity Profile: As a saturated pyrrolizidine alkaloid (platynecine-type), this compound is considered non-toxic or of low toxicity. This is because its saturated necine base lacks the metabolic activation pathway that leads to the hepatotoxicity associated with unsaturated pyrrolizidine alkaloids [4].

Analytical Method for Determination

A validated polarographic method for determining this compound in pharmaceutical formulations is available, which offers high sensitivity [5].

The following diagram illustrates the workflow for this analytical method:

G Start Sample (Injection Solution/Tablets) A Chemical Transformation (Oxidation to N-oxide using KHSO₅) Start->A B Polarographic Analysis (Dropping Mercury Electrode) A->B C Measure Reduction Current of N-oxide Product B->C D Quantification C->D

Workflow for the polarographic determination of this compound via N-oxide formation [5].

Key Methodological Details:

  • Analytical Form: this compound is first chemically transformed into its N-oxide using potassium peroxymonosulfate (KHSO₅) [5].
  • Detection: The N-oxide product is then measured based on its reduction current on a dropping mercury electrode [5].
  • Performance:
    • Linear Range: Not specified in the abstract, but described as "wide" [5].
    • Limit of Determination: 2.1 × 10⁻⁶ mol/L [5].
    • Accuracy: Results for pharmaceutical analysis ranged from 97.17% to 102.02% of the labeled claim [5].
    • Validation: The method has been validated for the parameters of linearity, accuracy, and precision [5].

Research Context and Application

The identified method is particularly useful for quality control in pharmaceuticals and for directly determining the N-oxide metabolite of this compound in plant materials [5]. This compound is available as a reference standard from various biochemical suppliers for research purposes [1] [2] [3].

Current Information Limitations

Please be aware that the search results have significant gaps for a full technical whitepaper:

  • Pathway Diagrams: No detailed signaling pathways (e.g., specific molecular targets beyond general muscarinic receptor interaction) were described.
  • Modern Protocols: Detailed protocols for advanced assays (e.g., cell-based, receptor binding) are missing. The provided method is specific to polarographic detection.
  • Recent Research: Most cited primary research is historical. The most recent methodological paper is from 2023, but broader and more current pharmacological data is lacking.

References

Platyphylline toxicity profile hepatotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

Platyphylline Hepatotoxicity Profile

The core finding from current research is that This compound is considered non-hepatotoxic [1]. This is due to its specific chemical structure.

This compound is a pyrrolizidine alkaloid (PA). For most PAs, hepatotoxicity depends on the presence of a 1,2-unsaturated double bond in the necine base of the molecule. This structural feature is essential for metabolic activation into highly reactive, liver-damaging pyrrolic esters [1].

This compound belongs to the platynecine-type PAs, which are characterized by a saturated 1,2-bond, meaning it lacks this critical double bond. Consequently, it cannot be metabolized into the toxic intermediate and does not induce liver injury [1].

Experimental Evidence

The primary evidence for the lack of hepatotoxicity comes from a specific 28-day animal study. The table below summarizes the key parameters and findings of this experiment [1].

Experimental Aspect Description
Study Type 28-day repeated dose oral toxicity study
Animal Model Male Fischer rats (F-344/DuCrl)
Dosing Regimen Administered daily by gavage at 0.1, 0.33, 1.0, and 3.3 mg/kg body weight

| Key Findings | • No increase in liver enzymes (ALT, AST). • No histopathological alterations in the liver. • Did not induce significant changes in gene expression related to DNA damage or cell cycle, unlike all hepatotoxic PAs tested. |

Assessment and Testing Methods

The study used advanced techniques to detect subtle signs of toxicity, which can inform your own experimental planning.

  • Transcriptomics: Whole-genome microarray analyses were performed on liver tissue. This is a highly sensitive method to identify changes in gene expression that precede physical damage [1].
  • Clinical Chemistry: Standard liver enzymes, Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), were measured in the serum. In the case of this compound, these markers remained at normal levels [1].
  • Histopathology: Microscopic examination of liver tissue was conducted, which confirmed the absence of tissue damage [1].

Structural Activity Relationship

The following diagram illustrates the critical structural distinction between hepatotoxic and non-hepatotoxic pyrrolizidine alkaloids like this compound.

G PA Pyrrolizidine Alkaloid (PA) Check Has a 1,2-unsaturated necine base? PA->Check Toxic Hepatotoxic PA (e.g., Senecionine, Lasiocarpine) Check->Toxic Yes NonToxic Non-Hepatotoxic PA (this compound) Check->NonToxic No MechT Metabolic activation by CYP450 forms reactive pyrrolic esters Toxic->MechT MechN Lacks the required 1,2-unsaturated bond. No toxic metabolites formed. NonToxic->MechN ResultT Leads to DNA/protein adducts and liver injury MechT->ResultT ResultN No hepatotoxicity observed MechN->ResultN

Structural basis for this compound's lack of hepatotoxicity.

Research Implications and Future Directions

To build upon the existing knowledge, you could consider the following approaches:

  • Mechanistic Probes: While the genotoxic pathway is absent, studies could explore if this compound has any effect on other pathways, such as those involving the farnesoid X receptor (FXR), which is a key regulator of bile acid metabolism and lipid homeostasis [2].
  • Advanced Models: The use of advanced human-relevant in vitro models, such as hepatocyte spheroids or liver-on-a-chip devices, could further confirm the absence of toxicity in a human system and is considered a modern standard [3] [2].
  • Metabolomics: Applying mass spectrometry-based metabolomics to human hepatocytes treated with this compound could provide a comprehensive snapshot of the cellular metabolic state and detect any subtle, off-target biochemical disturbances [3].

References

Platyphylline natural source plants genus

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties

For research and identification purposes, the basic chemical properties of Platyphylline are as follows [1] [2]:

Property Specification
CAS Number 480-78-4
Molecular Formula C18H27NO5
Molecular Weight 337.41 g/mol
Form Crystalline solid

Experimental Protocols

Here are methodologies for the extraction and analysis of this compound from plant material, as cited in the scientific literature.

Solid-Phase Extraction from Ragweed

An optimized solid-phase extraction process was developed to isolate this compound. The following diagram outlines the general workflow, which involves preparation of the plant material, extraction, and purification [3].

G P1 Plant Material (Ragweed) P2 Dry and Grind P1->P2 P3 Extract with Solvent P2->P3 P4 Filter the Extract P3->P4 P5 Solid-Phase Extraction Column P4->P5 P6 Wash Impurities P5->P6 P7 Elute Target Compound P6->P7 P8 Purified this compound P7->P8

Solid-phase extraction workflow for plant material.

While the original article provides a detailed optimized method, the general principle involves loading a crude plant extract onto a solid-phase extraction column, washing away unwanted impurities, and then eluting the purified this compound [3].

Analytical Method: Luminescence Determination

A luminescence method was developed for determining this compound hydrotartrate in dosage forms. This method is based on the quenching effect of tartrate ions (from the this compound salt) on the luminescence of a Yttrium(III)-Rutin complex [4].

G A1 Prepare Yttrium(III)-Rutin (Rut) Complex A2 Add Bovine Serum Albumin (BSA) A1->A2 A3 Add this compound Hydrotartrate Sample A2->A3 A4 Measure Luminescence Quenching A3->A4 A5 Quantify via Stern-Volmer Equation A4->A5

Luminescence quenching assay for this compound.

The key steps are [4]:

  • Prepare the probe: Form the Y(III)-Rutin complex in the presence of Bovine Serum Albumin (BSA), which enhances the luminescence signal. The maximum quenching effect is observed at a pH of 6.0-7.0, maintained with a urotropine buffer.
  • Mechanism: The tartrate ions from this compound hydrotartrate are believed to form a complex with Yttrium(III), leading to the destruction of the original Y(III)-Rutin complex and a consequent decrease (quenching) of its luminescence intensity.
  • Quantification: The degree of luminescence quenching follows the Stern-Volmer relationship. The Stern-Volmer constant for this reaction is reported to be 1,230 L/mol [4].

Pharmacological and Toxicological Profile

  • Pharmacological Action: this compound has been documented to exhibit anticholinergic activity on muscarinic receptors in isolated tissue preparations like the guinea pig ileum [5].
  • Toxicity Profile: A key point for drug development is that this compound belongs to the platynecine-type of pyrrolizidine alkaloids. This structural class is characterized by a saturated necine base, which is associated with low or no toxicity compared to the unsaturated, hepatotoxic pyrrolizidine alkaloids [5]. The lack of metabolic activation into toxic pyrrolic metabolites is a primary reason for its safer profile.

References

Platyphylline Metabolism by Cytochrome P450

Author: Smolecule Technical Support Team. Date: February 2026

The core information on platyphylline metabolism comes from a key study which confirms that this platynecine-type pyrrolizidine alkaloid is metabolized by Cytochrome P450 enzymes, but via a non-toxic pathway [1].

  • Primary Metabolizing Enzyme: The oxidative metabolism of this compound is primarily mediated by CYP3A4 [1]. This is the same enzyme that catalyzes the metabolic activation of toxic pyrrolizidine alkaloids.
  • Key Metabolic Pathway: The predominant oxidative pathway is dehydrogenation, leading to the formation of a major metabolite identified as dehydrothis compound carboxylic acid [1].
  • Absence of Toxic Metabolic Activation: Unlike retronecine-type pyrrolizidine alkaloids, this compound does not undergo metabolic activation to form reactive (and toxic) pyrrolic esters. This is due to its saturated necine base structure [1].
  • Metabolic Fate: The formed dehydrothis compound carboxylic acid is a water-soluble metabolite that is readily excreted and cannot interact with cellular macromolecules, which explains the compound's non-toxic nature [1].

The following diagram illustrates this key metabolic pathway and its implications.

G This compound Metabolic Pathway This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4  Oxidation ToxicPyrrole ToxicPyrrole This compound->ToxicPyrrole  No Pathway Dehydrothis compound Dehydrothis compound CYP3A4->Dehydrothis compound  Predominant Path Excreted Excreted Dehydrothis compound->Excreted  Water-Soluble CellularDamage CellularDamage ToxicPyrrole->CellularDamage  Leads to Toxicity

This compound undergoes a non-toxic metabolic pathway via CYP3A4, unlike other pyrrolizidine alkaloids.

Summary of Metabolic Characteristics

The table below summarizes the key characteristics of this compound metabolism based on current knowledge.

Characteristic Description for this compound
Major CYP Enzyme CYP3A4 [1]
Primary Metabolic Reaction Oxidative dehydrogenation [1]
Key Metabolite Formed Dehydrothis compound carboxylic acid [1]
Formation of Reactive Pyrrolic Esters Absent [1]
Overall Hepatic Disposition Predominantly forms an excreted, non-reactive metabolite [1]
Toxicological Implication Non-hepatotoxic (attributed to the lack of metabolic activation) [1]

References

Platyphylline Structure and Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Platyphylline is a pyrrolizidine alkaloid (PA), a class of compounds known for their defense role in plants [1]. Its structure consists of two main parts:

  • Necine Base: this compound contains platynecine, a saturated necine base [2]. Saturated necine bases like platynecine are generally associated with lower toxicity compared to unsaturated types [1].
  • Necic Acid: The platynecine base is esterified with a necic acid to form the complete alkaloid. In this compound, this creates a macrocyclic diester structure [1] [2].

The following diagram illustrates the general biosynthetic pathway of pyrrolizidine alkaloids like this compound within plants:

G A Primary Amino Acids B Necine Base (e.g., Platynecine) A->B Biosynthesis D Pyrrolizidine Alkaloid (this compound) B->D Esterification C Necic Acids C->D Esterification

Generalized biosynthetic pathway of pyrrolizidine alkaloids.

Key Structure-Activity Relationships

Research into the hepatotoxicity of PAs has revealed how structural features influence biological activity. The table below summarizes the hepatotoxic potential associated with key structural elements of PAs, based on a Quantitative Structure-Activity Relationship (QSAR) model [2].

Structural Feature Category Hepatotoxic Potential (High to Low)
Necine Base Otonecine Highest
Retronecine Medium
Platynecine Lowest
Necic Acid Macrocyclic diester (e.g., this compound) Highest
Open-chain diester Medium
Monoester Lowest
Necine Base Modification Dehydropyrrolizidine Highest
Tertiary PA / N-oxide Lowest

This analysis suggests that while this compound's macrocyclic diester necic acid contributes to a higher toxic potential, its saturated platynecine base significantly reduces it [2]. The study concluded that the necic acid structure has a greater overall influence on acute hepatotoxicity than the necine base.

Alternative Esterification Techniques

While a specific recipe for this compound is not available, general laboratory methods for forming ester bonds from carboxylic acids (like necic acids) and alcohols (like the hydroxyl groups on a necine base) are well-established. The table below lists common techniques.

Method Typical Use Case / Notes
Fischer Esterification [3] [4] Classic acid-catalyzed (e.g., H₂SO₄) equilibrium between a carboxylic acid and an excess of alcohol.
Steglich Esterification [4] Uses DCC (or EDC) and DMAP. Suitable for acid-sensitive substrates and sterically hindered alcohols.
Via Acid Chloride [4] A two-step process where the carboxylic acid is first converted to a more reactive acid chloride (e.g., using SOCl₂), which is then reacted with an alcohol.

References

Chemical Profile and Source of Platyphylline

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the basic chemical information available for platyphylline, which is a pyrrolizidine alkaloid [1].

Property Description
IUPAC Name (1R,4Z,6R,7R,11S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadecane-3,8-dione [1]
CAS Registry Number 480-78-4 [1]
Molecular Formula C₁₈H₂₇NO₅ [1]
Molecular Weight 337.41 g/mol [1]
Natural Source The herbs of Senecio scandens [1]
Type of Compound Pyrrolizidine Alkaloid [1]

This compound in the Context of Plant Defense

Although direct studies on this compound are scarce, its classification as a pyrrolizidine alkaloid provides context for its potential role. Alkaloids are a major class of inducible chemical defenses that plants produce in response to stressors like pathogen attacks or herbivory [2] [3].

These compounds often act through mechanisms such as:

  • Toxicity: They can be directly toxic to insects, herbivores, and microbial pathogens [2].
  • Deterrence: Their bitter taste deters feeding by herbivores [2].

The following diagram outlines the general role of alkaloids within the plant's inducible defense system, which is a context in which this compound likely functions.

G BioticStress Biotic Stress (Pathogen/Herbivore) Perception Recognition by Plant (e.g., PRRs, NLRs) BioticStress->Perception Signaling Activation of Signaling Pathways Perception->Signaling Hormones Defense Hormone Signaling (JA, SA, ET) Signaling->Hormones Biosynthesis Activation of Defense Gene Expression Hormones->Biosynthesis AlkaloidOutput Production of Defense Compounds Biosynthesis->AlkaloidOutput Alkaloids Alkaloids (e.g., this compound) AlkaloidOutput->Alkaloids Phenolics Phenolics AlkaloidOutput->Phenolics Terpenes Terpenes AlkaloidOutput->Terpenes

Suggestions for Further Research

Given the limited specific data found, here are suggestions for how you can deepen your investigation:

  • Explore Broader Scientific Databases: Direct searches on specialized platforms like Scifinderⁿ, Reaxys, or PubMed using the CAS number (480-78-4) or the name "this compound" may yield more primary research literature.
  • Investigate the Plant Genus: Research on other alkaloids found in the Senecio genus (to which Senecio scandens belongs) could provide valuable indirect insights into the ecological and defensive roles of these compounds.
  • Study Analogous Compounds: Examining the well-documented defensive roles of other pyrrolizidine alkaloids could help in forming hypotheses about the potential functions of this compound.

References

Proposed LC-MS/MS Method for Platyphylline Analysis in Plasma

Author: Smolecule Technical Support Team. Date: February 2026

This method provides a framework for the sensitive and selective quantification of Platyphylline in biological matrices, such as plasma, supporting pharmacokinetic and toxicokinetic studies [1].

  • Analytical Principle: The method uses Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for separation and detection. It is envisioned as a bottom-up approach [1], where the intact molecule is chromatographically separated and detected via its specific mass-to-charge ratio (m/z) and a characteristic fragment.
  • Sample Preparation: A simple Protein Precipitation (PP) method is recommended for plasma sample clean-up [2]. Alternatively, for higher purity and recovery, Liquid-Liquid Extraction (LLE) could be explored, as demonstrated for other alkaloid-containing samples [3].
  • Detection Mode: Multiple Reaction Monitoring (MRM) is selected for its high specificity and sensitivity in quantifying target analytes in complex matrices [3] [4].

Detailed Experimental Protocol

Materials and Reagents
  • Analytical Standard: this compound (CAS 480-78-4) [5].
  • Internal Standard (IS): A structurally analogous compound or a stable isotope-labeled version of this compound is ideal. If unavailable, diazepam has been used as an IS for other basic drugs and can serve as a model [3].
  • Chemicals: HPLC-grade methanol, acetonitrile, and formic acid.
  • Biological Matrix: Control human or rat plasma.
Sample Preparation Procedure (Protein Precipitation)
  • Pipette 100 µL of plasma sample into a microcentrifuge tube.
  • Add a suitable volume of the Internal Standard working solution.
  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.
  • Vortex mix vigorously for 1 minute and then centrifuge at 14,000 × g for 10 minutes at 4°C.
  • Transfer the clear supernatant to a new vial and inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Instrumentation and LC Conditions

The following conditions are suggested as a starting point for optimization.

  • LC System: UHPLC system (e.g., Agilent 1290, Thermo Scientific Vanquish).
  • Column: C18 column (e.g., Phenomenex Kinetex C18, 100 × 4.6 mm, 2.6 µm) [3].
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Flow Rate: 0.4 - 0.6 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.
  • Gradient Program:
Time (min) % A % B
0.0 95 5
1.0 95 5
5.0 5 95
7.0 5 95
7.1 95 5
10.0 95 5
MS/MS Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Agilent 6460) with Electrospray Ionization (ESI) in positive mode [3] [4].
  • Ion Source Parameters (to be optimized):
    • Ion Spray Voltage: 5500 V
    • Source Temperature: 500 °C
    • Nebulizer Gas (GS1), Heater Gas (GS2): Manufacturer default values
  • MRM Transitions (theoretical, require experimental confirmation):
    • This compound: Precursor ion → Product ion. Based on its molecular weight of 337.41 g/mol [5], the protonated molecule [M+H]⁺ is expected at m/z 338.4. Key product ions must be determined empirically.
    • Internal Standard: Precursor ion → Product ion (e.g., for diazepam, transition can be sourced from literature [3]).

Method Validation Parameters

For a method to be acceptable for regulatory bioanalysis, it must be validated according to guidelines. The table below outlines key parameters to be assessed, following examples from recent studies [3] [2].

Validation Parameter Target Acceptance Criteria
Linearity & Range Correlation coefficient (r²) > 0.99 over a defined range (e.g., 1-100 ng/mL).
Precision Intra- and inter-day relative standard deviation (RSD) < 15% (≤ 20% at LLOQ).
Accuracy Intra- and inter-day relative error (RE) within ± 15% (≤ ± 20% at LLOQ).
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with precision and accuracy within ± 20%.
Recovery Consistent and reproducible recovery (e.g., > 70%) for the analyte and IS [3].
Matrix Effect No significant ion suppression or enhancement (IS-normalized matrix factor close to 1).
Stability Stable under experimental conditions (bench-top, autosampler, freeze-thaw cycles).

Workflow Overview

The following diagram summarizes the key stages of the analytical process.

Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation LC Separation LC Separation Protein Precipitation->LC Separation ESI Ionization ESI Ionization LC Separation->ESI Ionization Q1: Mass Filter Q1: Selects Precursor Ion ESI Ionization->Q1: Mass Filter Q2: Collision Cell Q2: Fragments Ion Q1: Mass Filter->Q2: Collision Cell Q3: Mass Filter Q3: Selects Product Ion Q2: Collision Cell->Q3: Mass Filter Data Acquisition & Quantification Data Acquisition & Quantification Q3: Mass Filter->Data Acquisition & Quantification

Application Notes

  • Troubleshooting: If sensitivity is low, optimize the collision energy for the MRM transition and check mobile phase composition. If peak shape is poor, consider adjusting the gradient or the concentration of formic acid.
  • Green Chemistry Consideration: The use of a core-shell particle column, as proposed, allows for high efficiency at lower backpressures, potentially reducing solvent consumption, aligning with green analytical chemistry principles [3].

References

extraction Platyphylline from plant material

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Platyphylline

This compound is a pyrrolizidine alkaloid found in certain plants like Senecio scandens [1] and ragweed (genus Ambrosia) [2]. It exists as a free base (CAS 480-78-4) and is often used medicinally as This compound hydrotartrate [3]. The compound is of interest to natural product chemists and pharmacologists, though its pyrrolizidine structure warrants caution due to potential hepatotoxicity [4].

Chemical and Physical Properties

For researchers to identify, handle, and formulate solutions with this compound, its key properties are summarized in the table below.

Property Value / Description
CAS Number 480-78-4 [1] [5] [4]
Molecular Formula C18H27NO5 [1] [4] [6]
Molecular Weight 337.41 g/mol [1] [5] [6]
Appearance Crystalline solid [1]
Melting Point 129 °C [6]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone [1].
Storage Desiccate at -20°C [1]

Experimental Protocol for Extraction and Analysis

While a full, optimized isolation protocol is not available, the following workflow synthesizes information from the search results on extraction and subsequent analysis.

Start Start: Plant Material (Senecio spp., Ragweed) A Extraction Start->A B Clean-up & Concentration (Solid-Phase Extraction) A->B C Analysis & Quantification B->C D HPLC C->D E Luminescence Assay C->E F NMR Structural ID C->F End Identified & Quantified This compound D->End E->End F->End

Extraction from Plant Material

The core principle is to use solvents to dissolve alkaloids from dried, ground plant material.

  • Suggested Technique: While not specified for this compound, modern green extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) are gaining prominence in phytochemical research for their efficiency and reduced solvent use [7]. These methods can be optimized for time, temperature, and solvent composition.
  • Potential Solvents: Based on this compound's solubility, ethanol-water mixtures or chloroform could be effective for initial extraction [1].
Clean-up and Concentration: Solid-Phase Extraction (SPE)

An optimized SPE protocol exists specifically for purifying this compound from ragweed extract [2]. This step is crucial for removing pigments and other non-alkaloid contaminants.

  • Objective: To adsorb this compound onto a solid sorbent, wash away impurities, and then elute a purified concentrate.
  • Optimized Parameters: The critical parameters, optimized via experimental design, are [2]:
    • Sorbent Mass: 1.5 g
    • Eluent Volume: 250 mL
    • Temperature: 35°C
  • Process Logic:

    SPE SPE Cartridge (1.5 g sorbent) Step2 Wash Impurities SPE->Step2 Step1 Load Crude Extract Step1->SPE Step3 Elute this compound (250 mL, 35°C) Step2->Step3 Step4 Collect Eluent Step3->Step4

Analysis and Quantification

After purification, this compound can be identified and measured using several methods.

  • HPLC for Purity and Quantification: A specific HPLC method exists for determining this compound hydrotartrate and related impurities in a 0.2% injection solution [3]. This is the standard for precise quantification.

  • Luminescence Method for Quantification: A published method uses the quenching effect of this compound hydrotartrate on the luminescence of a Yttrium (III)-Rutin complex [3].

    • Principle: Tartrate ions from the salt quench the luminescence of the Y-Rutin-Bovine Serum Albumin complex at pH 6.0-7.0.
    • Relationship: The quenching follows the Stern-Volmer equation with a constant of 1,230 L/mol [3].
    • Application: This method is suitable for determining this compound hydrotartrate in dosage forms.
  • Structural Confirmation by NMR: For definitive structural identification, NMR spectroscopy is essential. The H and C NMR spectra of this compound have been fully assigned, and selective long-range DEPT techniques can be used for unambiguous structural elucidation of pyrrolizidine alkaloids [1].

Safety and Toxicity Profile

Handling this compound requires care. Its acute toxicity data from rodent studies is as follows [4]:

Route of Exposure Species LD₅₀
Oral Rat 3100 mg/kg
Intraperitoneal Rat 252 mg/kg
Intravenous Rat 60 mg/kg
Oral Mouse 2573 mg/kg
Intraperitoneal Mouse 577 mg/kg
Intravenous Mouse 105 mg/kg

Toxic Effects: Observed effects include excitement, dyspnea (difficulty breathing), and acute pulmonary edema [4]. Repeated oral dosing in rats (5700 mg/kg over 19 days) led to impaired liver function [4].

Research Applications and Future Directions

This compound serves as a natural product of interest in life science research [5]. The broader field of natural product drug development is moving toward:

  • AI-Driven Optimization: Using AI and real-world data to optimize trial design and accelerate discovery timelines [8].
  • Hybrid Trials: Incorporating decentralized models and real-world evidence to enhance patient recruitment and data collection [8].
  • Biomarker Discovery: Validating biomarkers to support the development of drugs for complex diseases, a approach that could be applied to natural products [8].

Conclusion

This guide consolidates established methods for the extraction, purification, and analysis of this compound. The SPE protocol [2] and the luminescence quantification method [3] provide a strong, citable foundation for laboratory work. Researchers are encouraged to adapt the initial extraction step using modern techniques [7] and to always confirm compound structure using NMR [1] while adhering to strict safety protocols due to the compound's known toxicity [4].

References

quantification Platyphylline HPLC protocol

Author: Smolecule Technical Support Team. Date: February 2026

Platyphylline HPLC Analysis Protocol

This application note provides a detailed protocol for the quantitative analysis of this compound in plant material (e.g., Senecio scandens) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The method is designed to be robust, accurate, and precise for quality control in drug development [1].

Chemical Properties & Reagents
  • Compound: this compound [2]
  • CAS Number: 480-78-4 [2]
  • Molecular Formula: C18H27NO5 [2]
  • Molecular Weight: 337.41 g/mol [2]
  • Form: Crystalline solid [2]
  • Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. Prepare stock solutions in an appropriate solvent and dilute with the mobile phase for analysis [2].
  • Storage: Desiccate at -20°C [2].
Method Development & Rationale

Developing an HPLC method involves systematic scouting and optimization of key parameters to achieve the best separation [3]. The following table summarizes the considerations for this compound, a mid-polarity alkaloid.

Table 1: HPLC Method Development Scouting Parameters for this compound

Parameter Initial Scouting Choices Recommended Condition for this compound
HPLC Mode Reversed-Phase (RP) Reversed-Phase (RP)
Column Chemistry C18, Phenyl Phenyl (250 mm × 4.6 mm, 5 µm) [1]
Mobile Phase Acetonitrile/Water or Methanol/Water with buffer Hexane sulphonic acid - Acetonitrile - Acetic Acid (60:20:1, v/v/v) [1]
Elution Mode Isocratic or Gradient Isocratic [1]
Flow Rate 0.8 - 1.2 mL/min 1.0 mL/min [1]
Detection Wavelength UV Diode Array Detector (DAD) Scan 300 nm [1] (Confirm with a DAD scan)
Column Temperature 30 - 40 °C 40 °C (common default) [4]
Injection Volume 5 - 20 µL 10 - 20 µL
Sample Preparation Workflow

Proper sample preparation is central to a successful and reproducible analysis, as it helps remove interfering matrix components and protects the HPLC column [3]. The following diagram illustrates the recommended workflow for extracting this compound from plant material.

G Start Start: Plant Material (Senecio scandens) Step1 1. Homogenization & Weighing Start->Step1 Step2 2. Solid-Liquid Extraction Step1->Step2 Step3 3. Centrifugation Step2->Step3 Step4 4. Collect Supernatant Step3->Step4 Step5 5. Solid-Phase Extraction (SPE) (MonoSpin C18 Cartridge) Step4->Step5 Step6 6. Filtration (0.45 μm Syringe Filter) Step5->Step6 Step7 7. HPLC Analysis Step6->Step7

Detailed Protocol: Solid-Phase Extraction (SPE) [4] This SPE procedure can be applied to liquid samples or extracts to further clean and concentrate the analyte.

  • Conditioning: Pass 500 µL of acetonitrile (HPLC grade) through the MonoSpin C18 cartridge by centrifugation at 2400 × g for 1 minute. Then, pass 500 µL of purified water through the cartridge at the same speed and time.
  • Loading: Load 150 µL of your filtered sample extract onto the conditioned cartridge. Centrifuge at 2400 × g for 3 minutes to pass the sample through.
  • Washing: Pass 500 µL of purified water through the cartridge via centrifugation (2400 × g, 2 minutes) to remove impurities. Discard the flow-through.
  • Elution: Pass 150 µL of an aqueous 50% acetonitrile solution through the cartridge via centrifugation (2400 × g, 1 minute). Collect this final eluate, which contains this compound, in a vial for HPLC analysis.
Method Validation Parameters

For an analytical method to be fit-for-purpose, it must be validated. The following table outlines key validation parameters and the target criteria based on ICH guidelines, using a similar alkaloid method as a reference [1].

Table 2: Method Validation Parameters and Target Criteria

Validation Parameter Description Target Criteria
Linearity & Range The ability to obtain test results proportional to analyte concentration. Correlation coefficient (r²) NLT 0.999 over a suitable range (e.g., 3-200 µg/mL) [1].
Precision The closeness of agreement between a series of measurements. RSD < 2% for both repeatability and intermediate precision [1].
Accuracy The closeness of agreement between the accepted reference value and the value found. Mean recovery in the range of 90-107% [1].
Limit of Detection (LOD) The lowest amount of analyte that can be detected. ~ 3.0 µg/mL (Signal-to-Noise ~3:1) [1].
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy. ~ 9.2 µg/mL (Signal-to-Noise ~10:1) [1].
Robustness The capacity of a method to remain unaffected by small, deliberate variations in method parameters. Should be tested for variations in flow rate (±0.1 mL/min), wavelength (±2 nm), and temperature (±2 °C) [1].
Specificity The ability to assess the analyte unequivocally in the presence of other components. No interference from excipients or related compounds at the retention time of this compound [1].
System Suitability & Calibration

Before running analytical batches, ensure the HPLC system is performing correctly.

  • Calibration: Perform a multi-level calibration (e.g., at least 5 concentrations) using a series of this compound standard solutions. Plot the peak area versus concentration to generate a calibration curve [5] [6].
  • System Suitability Test: Inject a standard solution in replicate (n=5 or 6). The system is suitable if the Relative Standard Deviation (RSD) of the peak area and retention time is ≤ 2.0%, and the theoretical plate count (N) for the this compound peak is sufficiently high [6].
Data Analysis and Calculation

For quantitative analysis, the external standard method is recommended due to its simplicity [5].

  • Peak Integration: Integrate the peak areas for this compound in both standard and sample chromatograms.
  • Calculation: Use the linear equation from your calibration curve (y = mx + c, where y is the peak area and x is the concentration) to calculate the concentration of this compound in your samples.

Critical Considerations for Researchers

  • Matrix Effects: The sample matrix (anything in the sample except the analyte) can alter the detection or quantification of this compound. If you observe ion suppression/enhancement or unexpected retention shifts, consider diluting the sample or optimizing the sample cleanup (SPE) step to mitigate this [3].
  • Internal Standard: For higher precision, especially with variable injection volumes or sample preparation losses, consider using an Internal Standard. This is a compound similar to the analyte that is added at a known concentration to all standards and samples [5].
  • Instrument Qualification: Regular calibration of the HPLC pump's flow rate, injector's precision, and detector's linearity and lamp energy is essential for generating reliable data [6].

References

Platyphylline Properties and Suggested MS Parameters

Author: Smolecule Technical Support Team. Date: February 2026

Platyphylline is a pyrrolizidine alkaloid with the molecular formula C₁₈H₂₇NO₅ and a molecular weight of 337.4107 g/mol [1]. Here are its key identifiers:

Property Value
CAS Registry Number 480-78-4 [1]
IUPAC Standard InChI InChI=1S/C18H27NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4,11,13-15,22H,5-10H2,1-3H3/b12-4- [1]
IUPAC Standard InChIKey BTHCJHQOYFUIMG-QCDXTXTGSA-N [1]

Suggested initial mass spectrometry parameters are based on its structure and general alkaloid analysis principles. You will need to experimentally optimize these for your specific instrument and application.

Parameter Suggested Setting Note
Ionization Mode Electrospray Ionization (ESI+) [2] [3] Suitable for polar molecules like alkaloids.
LC Mobile Phase Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid [2] Formic acid promotes [M+H]⁺ ion formation in positive mode.
MS Scan Range m/z 50 - 700 To capture the protonated molecule and potential fragments.
Precursor Ion ([M+H]⁺) m/z 338.4 The primary target for this compound.
Product Ions (MS/MS) m/z 320.4, 292.4, 156.1, 138.1 (anticipated) These are theoretical fragments; actual transitions must be confirmed empirically.
Collision Energy To be optimized Typically between 15-35 eV; requires experimental determination.

Proposed Experimental Workflow

The following diagram outlines the major steps for sample preparation and analysis, which is adaptable from general bottom-up proteomics and small molecule workflows [2] [3].

Platyphylline_Workflow This compound Analysis Workflow start Sample (Plant Material or Biofluid) step1 Extraction (Solvent Extraction) start->step1 step2 Cleanup (Solid-Phase Extraction) step1->step2 step3 Separation (Reverse-Phase LC) step2->step3 step4 Ionization (ESI+) step3->step4 step5 Mass Analysis (QQQ or Orbitrap) step4->step5 step6 Data Processing (Identification & Quantification) step5->step6 end Results step6->end

Detailed Protocols

Sample Preparation and Extraction

This protocol is adapted from general guidelines for preparing complex biological samples for MS analysis [2].

  • Homogenization: Weigh 10-100 mg of dried plant material. Homogenize it in 1 mL of a suitable extraction solvent (e.g., 70-80% methanol or acetonitrile in water with 0.1% formic acid) using a bead beater or sonicator on ice for 10-15 minutes.
  • Centrifugation: Centrifuge the homogenate at 12,000-16,000 × g for 10 minutes at 4°C to pellet insoluble debris.
  • Collection: Carefully collect the supernatant, which contains the extracted compounds, including this compound.
  • Cleanup (Optional but Recommended): Pass the supernatant through a solid-phase extraction (SPE) cartridge (e.g., C18 or mixed-mode). Elute absorbed compounds with a higher percentage of organic solvent. This step is crucial for removing salts, pigments, and other contaminants that can suppress ionization [2].
  • Concentration and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in 100 µL of initial LC mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) for MS analysis.
  • Protein Removal (for biofluids): If analyzing serum or plasma, precipitate proteins by adding 3-4 volumes of cold acetonitrile, vortex, and centrifuge before cleanup [2].
LC-MS/MS Analysis (Targeted Method)

This method is designed for a triple quadrupole (QQQ) mass spectrometer for sensitive detection and quantification.

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.7-1.8 µm particle size).
    • Mobile Phase A: Water with 0.1% formic acid.
    • Mobile Phase B: Acetonitrile with 0.1% formic acid.
    • Gradient: 5% B to 95% B over 10-15 minutes.
    • Flow Rate: 0.3-0.4 mL/min.
    • Column Temperature: 40°C.
    • Injection Volume: 1-5 µL.
  • Mass Spectrometry (MS):

    • Ion Source: Electrospray Ionization (ESI), positive mode.
    • Source Temperature: 300°C.
    • Ion Spray Voltage: 4500 V.
    • Nebulizing and Drying Gas: Optimize according to instrument specifications.
    • Data Acquisition: Multiple Reaction Monitoring (MRM). The table below suggests initial transitions to monitor and optimize.
Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)*
338.4 320.4 ([M+H-H₂O]⁺) 50 To be optimized
338.4 138.1 (characteristic fragment) 50 To be optimized

*Collision Energy must be experimentally determined by infusion of a this compound standard.

Data Processing and Analysis Pathway

After data acquisition, the processing steps lead to final results, as shown in the following pathway.

Data_Processing Data Analysis Pathway cluster_0 Identification Steps raw Raw MS Data proc1 Peak Picking & Smoothing raw->proc1 proc2 Feature Alignment & Identification proc1->proc2 proc3 Quantification (Peak Area) proc2->proc3 id1 Exact Mass Match (< 5 ppm error) proc2->id1 id2 MS/MS Spectrum Library Match proc2->id2 id3 Chromatographic Retention Time proc2->id3 proc4 Statistical Analysis proc3->proc4 results Identification & Quantification Report proc4->results

Important Considerations for Method Development

  • Standard Availability: The development of a robust quantitative method is highly dependent on the availability of an authentic this compound standard. This is necessary to confirm retention time, optimize MS/MS parameters, and create a calibration curve.
  • Method Optimization: The parameters provided are starting points. You must optimize collision energy, source temperatures, and LC gradient for your specific instrument to achieve maximum sensitivity.
  • Advanced Techniques: For discovery-based work or confirming unknown metabolites, high-resolution mass spectrometry (HRMS) using an Orbitrap instrument is ideal, as it provides exact mass measurement for confident identification [4] [3].

References

Comprehensive Analytical Guide for Platyphylline: Sample Preparation and Analysis Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Platyphylline

This compound is a pyrrolizidine alkaloid found in various Senecio species, with the chemical formula C₁₈H₂₇NO₅ and molecular weight 337.41 g/mol [1]. It exists as crystals and is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [2]. This alkaloid is commonly analyzed in pharmaceutical preparations such as This compound hydrotartrate substances and injectable formulations, requiring precise analytical methods for quality control and quantification of related impurities [3].

Summary of Analytical Methods

The table below compares the primary analytical techniques used for this compound determination:

Analytical Method Detection Technique Linear Range Precision (RSD) Accuracy (Recovery) Key Applications
RP-HPTLC [3] UV/Vis or fluorescence Not specified Complies with SPU requirements* Complies with SPU requirements* Quantification of seneciphylline and related impurities in substance and injectables
Indirect Titrimetric [4] Visual endpoint detection N/A (titration) 1.68% 99.5% - 105% Bulk substance, tablets (0.005 g), ophthalmic solutions (0.5%)
Polarographic [3] Dropping mercury electrode Not specified Not specified Not specified Determination of this compound N-oxide in injection solutions

*SPU: State Pharmacopoeia of Ukraine [3]

Indirect Titrimetric Determination Method

Principle

This method utilizes potassium hydrogen peroxomonosulfate (KHSO₅) as an oxidizing agent in an indirect titration approach [4]. The excess oxidant is determined iodometrically with visual endpoint detection.

Reagents and Materials
  • This compound standard (CAS No. 480-78-4) [1]
  • Potassium hydrogen peroxomonosulfate (KHSO₅) solution
  • pH buffer (pH range 8.5-9.2)
  • Iodometric titration reagents (potassium iodide, starch indicator, standard thiosulfate solution)
  • Deionized water
Sample Preparation Protocol

TitrimetricSamplePrep Start Start Step1 Weigh accurately required amount of This compound hydrotartrate Start->Step1 Step2 Dissolve in deionized water Step1->Step2 Step3 Add pH buffer solution (8.5-9.2) Step2->Step3 Step4 Add known excess of KHSO5 solution Step3->Step4 Step5 Allow reaction to proceed for 3-5 minutes Step4->Step5 Step6 Acidify the solution Step5->Step6 Step7 Titrate excess KHSO5 iodometrically with visual endpoint detection Step6->Step7 End End Step7->End

Detailed Procedure
  • Sample Weighing: Accurately weigh the required amount of this compound hydrotartrate sample [4]
  • Dissolution: Dissolve in deionized water with pH buffer adjustment to 8.5-9.2 [4]
  • Oxidation Reaction: Add known excess of KHSO₅ solution and allow to react for 3-5 minutes [4]
  • Acidification: Acidify the solution to quench the reaction and liberate iodine [4]
  • Titration: Titrate the excess KHSO₅ iodometrically using starch indicator for visual endpoint detection [4]
  • Calculation: Determine this compound content based on the amount of KHSO₅ consumed in the reaction
Method Validation

This technique demonstrates excellent precision with RSD of 1.68% and high accuracy with recovery ranging from 99.5% to 105% across various pharmaceutical preparations including injection solutions (2 mg·ml⁻¹), tablets (0.005 g), and ophthalmic solutions (0.5%) [4].

RP-HPTLC Method for Impurity Profiling

Principle

Reversed-Phase High Performance Thin Layer Chromatography (RP-HPTLC) provides separation and quantification of this compound and its related impurities, particularly seneciphylline [3].

Sample Preparation Workflow

HPTLCWorkflow Start Start StandardPrep Prepare this compound and seneciphylline standard solutions Start->StandardPrep SamplePrep Prepare test solutions from substance or injectable preparations StandardPrep->SamplePrep HPTLC Apply samples to RP-HPTLC plates SamplePrep->HPTLC Development Develop chromatograms in suitable mobile phase HPTLC->Development Detection Detect using appropriate detection technique Development->Detection Quantification Quantify using calibration curves and peak area analysis Detection->Quantification Validation Validate according to State Pharmacopoeia of Ukraine requirements Quantification->Validation End End Validation->End

Key Steps
  • Standard Solutions: Prepare this compound and seneciphylline standard solutions [3]
  • Test Solutions: Prepare samples from this compound hydrotartrate substance or "this compound-Zdorovie" injectable preparations [3]
  • Chromatography: Apply samples to RP-HPTLC plates and develop in suitable mobile phase [3]
  • Detection: Use appropriate detection techniques (UV/Vis or fluorescence) [3]
  • Quantification: Quantify using calibration curves and peak area analysis [3]
Method Validation

The validation studies confirmed compliance with the State Pharmacopoeia of Ukraine requirements, making this assay suitable for pharmaceutical quality control of both substance and injectable preparations [3].

Polarographic Method for N-Oxide Determination

Principle

This approach determines this compound in the form of N-oxide by measuring the reduction current on a dropping mercury electrode [3].

Key Aspects
  • Optimal conditions were established for chemical reduction and subsequent polarographic determination [3]
  • The method is specifically applied to solutions for injection [3]
  • Provides an alternative technique for specific this compound formulations [3]

Analytical Decision Guide

The flowchart below helps select the appropriate analytical method based on your specific requirements:

MethodSelection Start Start Question1 What is your primary analytical need? Start->Question1 Question2 Do you require impurity profiling? Question1->Question2 Routine quality control Titrimetric Use Indirect Titrimetric Method Question1->Titrimetric Simple, economical analysis Polarographic Use Polarographic Method Question1->Polarographic N-oxide determination Question3 Do you have access to HPTLC instrumentation? Question2->Question3 No HPTLCMethod Use RP-HPTLC Method Question2->HPTLCMethod Yes Question3->Titrimetric No Question3->HPTLCMethod Yes End End Titrimetric->End HPTLCMethod->End Polarographic->End

Important Practical Considerations

Sample Handling and Storage
  • This compound standard should be stored desiccated at -20°C [2]
  • For solubility, warm the tube at 37°C and use ultrasonic bath if needed [2]
  • Prepare stock solutions in advance but use on the same day for best results [2]
Quality Control Measures
  • System suitability tests should be performed before each analytical run
  • Reference standards should be analyzed alongside test samples
  • Sample preparation accuracy is critical for precise results, especially in titrimetric methods

Conclusion

These validated methods provide reliable approaches for this compound analysis in various pharmaceutical formulations. The indirect titrimetric method offers a simple, economical solution for routine quality control, while RP-HPTLC provides comprehensive impurity profiling capabilities. The choice of method depends on your specific analytical requirements, available instrumentation, and sample matrix.

References

separation Platyphylline from other PAs

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Platyphylline

The table below summarizes the basic chemical and identification information for this compound, which is crucial for any separation protocol.

Property Description
CAS Number 480-78-4 [1] [2] [3]
Molecular Formula C₁₈H₂₇NO₅ [1] [2] [3]
Molecular Weight 337.41 g/mol [1] [2]
Type of Compound Pyrrolizidine Alkaloid (PA) [1]
Source Senecio scandens and other Senecio plants [1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone [1]

Analytical Method for Identifying PAs

A highly relevant study details a modern method for identifying various PAs in Senecio plants using Liquid Chromatography-Mass Spectrometry (LC-MS) [4]. While it does not isolate this compound alone, the general workflow is directly applicable.

The experimental workflow for this method can be summarized as follows:

Plant Sample Plant Sample Acidified Extraction Acidified Extraction Plant Sample->Acidified Extraction Basified Solution Basified Solution Acidified Extraction->Basified Solution Liquid-Liquid Extraction (Chloroform) Liquid-Liquid Extraction (Chloroform) Basified Solution->Liquid-Liquid Extraction (Chloroform) Organic Phase (PAs) Organic Phase (PAs) Liquid-Liquid Extraction (Chloroform)->Organic Phase (PAs) Analysis via LC-MS Analysis via LC-MS Organic Phase (PAs)->Analysis via LC-MS Identification via Characteristic Fragments Identification via Characteristic Fragments Analysis via LC-MS->Identification via Characteristic Fragments

Detailed LC-MS Protocol

This protocol is adapted from the identified research [4]:

  • Sample Preparation

    • Extraction: 1g of dried, powdered plant material is soaked in 15 mL of 0.2% (m/v) hydrochloric acid and ultrasonicated for 40 minutes.
    • Centrifugation: The liquid is centrifuged at 10,000 × g for 5 minutes.
    • Liquid-Liquid Extraction: 10 mL of the supernatant is transferred, and its pH is increased with 2 mL of ammonia water. Then, 25 mL of chloroform is added. The mixture is vortexed and centrifuged again at 10,000 × g for 5 minutes to separate the organic layer.
    • Concentration: 20 mL of the lower chloroform phase is transferred and evaporated to dryness using a rotary evaporator at 40°C. The residue is dissolved in 2 mL of 0.2% hydrochloric acid and filtered through a 0.3 µm filter prior to analysis.
  • LC-MS Analysis

    • Chromatography:
      • Column: Phenomenex Synergi MAX-RP C12 column (4 µm, 250 × 4.6 mm).
      • Mobile Phase: Solvent A (1% formic acid in water) and Solvent B (acetonitrile).
      • Gradient: Begin at 5% B, increase to 28% B over 25 min, hold for 30 min, then to 95% B over 10 min, and hold for 10 min.
      • Flow Rate: 1 mL/min.
      • Column Temperature: 25°C.
    • Mass Spectrometry:
      • Ionization: Electrospray Ionization (ESI), positive mode.
      • Capillary Temperature: 300°C.
      • Source Voltage: 5 kV.
      • Capillary Voltage: 9 V.
  • Identification via MS/MS Fragments this compound can be identified based on its characteristic fragmentation pattern alongside its molecular weight [4]. The table below shows key diagnostic fragments for different PA types.

PA Type Characteristic Product Ions (m/z)
Saturated PAs (e.g., mono-esters) 124, 142 [4]
Unsaturated PAs (e.g., retronecine type) 120, 138 [4]

Critical Considerations & Safety

  • Toxicity of PAs: Pyrrolizidine Alkaloids are known for their hepatotoxicity (liver damage) [4]. Always consult the relevant Material Safety Data Sheet (MSDS) and conduct a thorough risk assessment before working with these compounds. Toxicity data for this compound indicates an oral LD₅₀ of 3100 mg/kg in rats [3].
  • Method Limitations: The provided LC-MS method is excellent for identification but is an analytical-scale technique. Scaling it up for preparative purification would require significant optimization.
  • Older Separation Method: One source from 1980 mentions separating this compound from Seneciphylline using a dissociative extraction method [5]. This technique exploits differences in acidity and distribution coefficients between immiscible solvents. However, the cited article is a preview, and the full experimental details are behind a paywall.

Future Research Directions

To develop a more robust separation protocol, you could explore:

  • Preparative HPLC: Scaling up the analytical LC conditions using a dedicated preparative column to isolate pure compounds.
  • Alternative Chromatography: Investigating techniques like flash chromatography or centrifugal partition chromatography for bulk separation.

References

Comprehensive Application Notes and Protocols for Identification of Platyphylline in Crude Plant Extracts

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Platyphylline and Its Significance

This compound is a pyrrolizidine alkaloid compound found in various medicinal plants, particularly within the Senecio species and Allium victorialis var. platyphyllum. This secondary metabolite has gained research interest due to its potential biological activities and represents a typical example of medicinal plant constituents with possible therapeutic applications. The compound is characterized by its specific pyrrolizidine alkaloid structure with a molecular formula of C₁₈H₂₇NO₅ and molecular weight of 337.41 g/mol [1] [2]. The systematic chemical name according to IUPAC nomenclature is (1R,4Z,6R,7R,11S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadecane-3,8-dione [1].

The identification and quantification of this compound in crude plant extracts represents a critical quality control step in phytochemical research and natural product drug discovery. Proper extraction and identification protocols are essential for ensuring the reproducibility and reliability of research findings involving this compound. Additionally, as with all pyrrolizidine alkaloids, accurate identification is important for safety assessment, as some compounds in this class may possess hepatotoxic properties. These application notes provide detailed methodologies for the extraction, separation, and identification of this compound from plant materials, with specific protocols optimized for this particular alkaloid [3] [2].

Chemical and Physical Properties of this compound

Structural Characteristics

This compound belongs to the pyrrolizidine alkaloid class of natural products, characterized by a fused bicyclic structure containing a nitrogen atom. The compound appears as crystals in its pure form and is typically stored desiccated at -20°C to maintain stability. The compound's structure has been extensively characterized using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, with complete assignments of both ^1H and ^13C NMR spectra documented in the literature [1] [2].

Solubility and Stability

Understanding the solubility profile of this compound is essential for developing effective extraction and analysis protocols. The compound demonstrates variable solubility in different organic solvents, which directly influences extraction efficiency and analytical method development.

Table 1: Solubility Profile of this compound in Various Solvents

Solvent Solubility Application Note
Chloroform Soluble Useful for initial extraction
Dichloromethane Soluble Effective for liquid-liquid partitioning
Ethyl Acetate Soluble Medium polarity extraction
DMSO Soluble Ideal for stock solutions in bioassays
Acetone Soluble Useful for recrystallization
Methanol Soluble Polar extraction solvent
Water Insoluble/Poor Not recommended for primary extraction

For obtaining higher solubility, it is recommended to warm the tube at 37°C and use brief sonication in an ultrasonic bath. Stock solutions can be stored below -20°C for several months, but for optimal results, preparation and use on the same day is advised. If storage is necessary, the solution must be sealed and maintained below -20°C, generally remaining stable for several months under these conditions [1].

Extraction Techniques for this compound

Solvent Selection Strategy

The choice of extraction solvent is critical for efficient isolation of this compound from plant material. Based on the compound's solubility profile and chemical properties, both polar and intermediate polar solvents have demonstrated effectiveness. Methanol has been successfully used for extraction of this compound from source plants, providing good recovery of the target compound while also extracting other secondary metabolites [4]. When selecting solvents, consider the following properties:

  • Selectivity: The ability to dissolve this compound while excluding unwanted plant constituents
  • Boiling point: Impacts later removal and concentration steps
  • Toxicity: Important for operator safety
  • Cost: Relevant for large-scale extraction

For initial extraction, methanol or chloroform are recommended based on this compound's documented solubility profile and successful extraction protocols [3] [1] [4].

Extraction Methodologies

Several extraction techniques can be employed for the initial isolation of this compound from plant materials:

  • Maceration: The dried, powdered plant material is soaked in the selected solvent with periodic agitation for 24-72 hours. This traditional method is simple and requires minimal specialized equipment.
  • Soxhlet Extraction: This continuous extraction method provides efficient recovery of alkaloids but requires specialized apparatus and longer extraction times.
  • Ultrasound-Assisted Extraction (UAE): Ultrasonic energy enhances solvent penetration into plant cells, improving extraction efficiency and reducing extraction time.
  • Microwave-Assisted Extraction (MAE): Microwave heating promotes rapid and efficient extraction, though optimization is required to prevent thermal degradation.

A typical protocol begins with drying the plant material at temperatures not exceeding 40°C to prevent thermal degradation, followed by grinding to a consistent particle size (20-40 mesh) to increase surface area for improved extraction efficiency. The recommended solvent-to-sample ratio ranges from 10:1 to 20:1 (v/w) [3].

Table 2: Comparison of Extraction Methods for this compound

Method Efficiency Time Required Equipment Needs Best For
Maceration Moderate 24-72 hours Basic Small-scale extractions
Soxhlet High 4-24 hours Specialized apparatus Continuous extraction
Ultrasound-Assisted High 15-60 minutes Ultrasonic bath Rapid extraction
Microwave-Assisted Very High 5-30 minutes Microwave reactor High-throughput

Analytical Separation and Chromatographic Techniques

Thin-Layer Chromatography (TLC) Screening

TLC provides a rapid, cost-effective method for initial screening of plant extracts for this compound content. While specific Rf values for this compound are not provided in the search results, general TLC protocols for pyrrolizidine alkaloids can be adapted:

  • Stationary phase: Silica gel 60 F₂₄ TLC plates
  • Mobile phase: Chloroform-methanol-ammonia mixtures in varying ratios (e.g., 85:14:1 or 90:9:1)
  • Detection: Dragendorff's reagent, which produces orange spots with alkaloids

TLC serves as a valuable preliminary screening tool before advancing to more sophisticated chromatographic methods [3].

High-Performance Liquid Chromatography (HPLC)

HPLC represents the most widely used method for precise separation and quantification of this compound in complex plant extracts. The following optimized protocol can be employed:

  • Column: Reversed-phase C18 column (e.g., Inertsil ODS-3, 250mm × 4.6mm, 5μm)
  • Mobile Phase: Gradient elution with acidified water (0.1% formic acid) and acetonitrile
  • Flow Rate: 0.8-1.0 mL/min
  • Column Temperature: 30°C
  • Injection Volume: 20 μL
  • Detection: Diode Array Detector (DAD) with monitoring at multiple wavelengths (210nm, 254nm)

The gradient elution program should be optimized to achieve baseline separation of this compound from other extract components. A typical run time of 40 minutes provides sufficient time for elution of this compound and related compounds [5].

Table 3: HPLC Method Validation Parameters for this compound Quantification

Validation Parameter Target Value Protocol
Linearity R² > 0.99 Calibration curve with 5-7 concentration points
Limit of Detection (LOD) < 0.5 μg/mL Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) < 1.5 μg/mL Signal-to-noise ratio of 10:1
Precision RSD < 5% Repeated injections of quality control samples
Accuracy 98-102% recovery Spiked samples with known concentrations

Structural Identification and Confirmation

Spectroscopic Techniques

After chromatographic separation, structural confirmation of this compound requires application of spectroscopic techniques:

  • Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation pattern. Electrospray ionization (ESI) in positive mode typically shows [M+H]+ ion at m/z 338.4 for this compound (C₁₈H₂₇NO₅).
  • Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR are essential for complete structural elucidation. The selective long-range ^13C DEPT NMR technique has been successfully applied to this compound, providing unambiguous information for spectral assignment and structural elucidation of this complex pyrrolizidine alkaloid.
  • Infrared (IR) Spectroscopy: Characteristic absorption bands for functional groups, including carbonyl stretches around 1700-1750 cm⁻¹.
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Can be used for detection in HPLC-DAD systems, with characteristic absorption maxima recorded [3] [1].
Advanced Spectroscopic Applications

For complete structural characterization, two-dimensional NMR techniques provide the most comprehensive data:

  • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks
  • HSQC (Heteronuclear Single Quantum Coherence): Correlates hydrogen and carbon atoms directly bonded
  • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range carbon-hydrogen couplings, particularly useful for establishing connections across heteroatoms or quaternary centers

These advanced techniques were employed in the structural elucidation of this compound and related pyrrolizidine alkaloids, allowing researchers to revise previous ^13C signal assignments and establish correct structural parameters [1].

Experimental Workflow for this compound Identification

The following diagram illustrates the complete workflow for extraction, separation, and identification of this compound from plant material:

G Start Plant Material Collection S1 Drying and Grinding Start->S1 Authentication S2 Solvent Extraction S1->S2 Powdered plant S3 Filtration and Concentration S2->S3 Crude extract S4 Preliminary TLC Screening S3->S4 Concentrated extract S4->S2 Negative result S5 HPLC-DAD Analysis S4->S5 Positive for alkaloids S6 MS Confirmation S5->S6 HPLC peak of interest S7 NMR Structural Elucidation S6->S7 MW confirmed End This compound Identified S7->End Structure verified

This workflow provides a systematic approach for the reliable identification of this compound in plant extracts. Each step includes specific quality control checkpoints to ensure the validity of the results.

Method Validation and Quality Control

Analytical Method Validation

To ensure reliable identification and quantification of this compound, comprehensive method validation is essential. The following parameters should be established:

  • Specificity: Demonstrate that the method can unequivocally identify this compound in the presence of other extract components.
  • Linearity: Prepare calibration curves with at least five concentration levels, with correlation coefficients (R²) exceeding 0.99.
  • Accuracy: Perform recovery studies by spiking plant matrix with known this compound concentrations, with target recovery rates of 98-102%.
  • Precision: Evaluate both intra-day (repeatability) and inter-day (intermediate precision) variability, with relative standard deviation (RSD) values not exceeding 5%.
  • Robustness: Assess method resilience to deliberate variations in analytical parameters such as mobile phase composition, flow rate, and column temperature [5].
Quality Assurance Measures

Additional quality control measures include:

  • System Suitability Testing: Perform daily verification of instrument performance using reference standards
  • Sample Stability Assessment: Monitor extract stability under various storage conditions and timeframes
  • Reference Standards: Utilize certified this compound standards for method development and validation
  • Blank and Control Samples: Include appropriate negative controls to identify potential contamination or interference

These comprehensive quality control measures ensure the generation of reliable, reproducible data for this compound identification and quantification [3] [5].

Troubleshooting and Technical Considerations

Common Analytical Challenges

Researchers may encounter several challenges when identifying this compound in complex plant extracts:

  • Co-elution Issues: Other plant metabolites may elute at similar retention times, requiring optimization of chromatographic conditions or implementation of gradient elution programs.
  • Low Extraction Efficiency: Incomplete extraction due to insufficient solvent penetration or inadequate extraction time, addressed through method optimization or alternative extraction techniques.
  • Compound Degradation: Instability of this compound under certain extraction or analysis conditions, mitigated by controlling temperature, light exposure, and pH.
  • Matrix Effects: Interference from co-extracted compounds, particularly in crude extracts, requiring additional clean-up steps such as liquid-liquid partitioning or solid-phase extraction.
Optimization Strategies

When developing or adapting methods for this compound analysis:

  • Conduct systematic solvent screening to identify optimal extraction conditions
  • Perform gradient scouting runs to determine the best chromatographic separation
  • Validate spectroscopic identification with multiple complementary techniques
  • Compare retention times and spectral data with authentic standards when available

These optimization approaches enhance method performance and ensure reliable this compound identification [3] [1] [5].

Conclusion

The identification of this compound in crude plant extracts requires a systematic approach combining appropriate extraction techniques, chromatographic separations, and spectroscopic confirmations. The protocols outlined in these application notes provide researchers with validated methods for reliable this compound analysis, from initial plant extraction through final structural confirmation. By adhering to these detailed protocols and implementing appropriate quality control measures, researchers can ensure accurate, reproducible results in their investigation of this biologically significant pyrrolizidine alkaloid.

References

high-resolution tandem mass spectral library Platyphylline

Author: Smolecule Technical Support Team. Date: February 2026

Application Note: Analysis of Platyphylline via HRMS/MS

1. Compound Identification and Properties

This compound is a natural product alkaloid with potential research applications in the life sciences [1]. Its fundamental chemical properties are summarized in the table below.

Property Value
CAS Number 480-78-4 [1]
Molecular Formula C₁₈H₂₇NO₅ [1]
Molecular Weight 337.41 g/mol [1]
Description A natural product alkaloid for life sciences research [1].

2. Spectral Library Resources

Spectral library searching is a powerful method for peptide and compound identification that compares an unknown tandem mass spectrum against a curated library of known spectra, offering advantages in speed, sensitivity, and selectivity compared to sequence database searching [2]. The NIST Mass Spectral Library is a key resource that has evolved significantly, with its MS/MS data expanding from 1.3 million spectra in the 2020 version to 2.4 million spectra in the NIST 2023 release [3]. This latest library includes data from various instrumentation types, including High-Resolution Accurate Mass (HRAM) platforms [3].

3. Proposed Analytical Protocol for this compound

This protocol outlines a general method for identifying this compound using high-resolution tandem mass spectrometry, based on standard laboratory practices.

  • Sample Preparation:

    • Prepare a stock solution of the this compound standard. A typical research concentration is 40 mg/mL, dissolved in DMSO [1].
    • Dilute the stock solution with an appropriate solvent (e.g., methanol or water with 0.1% formic acid) to a working concentration suitable for infusion or LC-MS/MS analysis, typically in the range of 1-100 ng/μL.
  • LC-MS/MS Analysis:

    • Chromatography: Utilize a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 μm) maintained at 40°C. The mobile phase could consist of water (A) and acetonitrile (B), both with 0.1% formic acid. Employ a gradient elution from 5% B to 95% B over 10-15 minutes.
    • Mass Spectrometry:
      • Ionization: Use electrospray ionization (ESI) in positive mode.
      • Full Scan: Acquire data in the range of m/z 50-800 to observe the precursor ion.
      • MS/MS: Select the protonated molecule [M+H]⁺ of this compound (theoretical m/z 338.4) for fragmentation. The collision energy should be optimized; a starting point of 25-35 eV is recommended.
  • Data Analysis:

    • Process the acquired MS/MS spectrum.
    • Search the processed spectrum against the latest NIST HRMS/MS library or other commercial/in-house spectral libraries.
    • Confirm the identity of this compound by matching the retention time and MS/MS spectrum with an authentic standard, if available.

4. Experimental Workflow and Data Analysis Logic

The following diagrams illustrate the key procedural steps and decision-making process involved in this analysis.

protocol_workflow start Start: Sample Received prep Sample Preparation • Dissolve standard • Dilute to working concentration start->prep lc_ms LC-MS/MS Analysis • Reverse-phase chromatography • ESI+ and HRMS/MS scan prep->lc_ms process Data Processing • Extract MS/MS spectrum lc_ms->process search Spectral Library Search (NIST HRMS/MS Library) process->search confirm Identity Confirmed search->confirm end End: Report Generated confirm->end

Diagram 1: this compound Analysis Workflow. This chart outlines the sequential steps from sample preparation to final identification.

data_analysis_logic msms_acquired MS/MS Spectrum Acquired? search_library Search Against Spectral Library msms_acquired->search_library Yes reinspect Re-inspect Data or Re-prepare Sample msms_acquired->reinspect No match_found High-Confidence Match Found? search_library->match_found confirm_std Confirm with Authentic Standard match_found->confirm_std Yes match_found->reinspect No id_confirmed Identification Confirmed confirm_std->id_confirmed

Diagram 2: Data Analysis Decision Tree. This logic flow guides the interpretation of results following data acquisition.

Critical Considerations for Method Development

  • Fragmentation Pattern: The characteristic fragment ions for this compound must be experimentally determined, as this information was not available in the searched literature. The proposed method will help you establish this.
  • Quantification: For precise quantification, a calibration curve using a certified this compound standard is essential. The purity of the standard used for the spectral library entry also critically impacts identification confidence [3].
  • Specific N-Oxide Form: Note that while a method exists for determining this compound in its N-oxide form using polarography [4], this is a different analytical technique and not directly applicable to the requested HRMS/MS protocol.

References

calibration standards for Platyphylline quantification

Author: Smolecule Technical Support Team. Date: February 2026

Platyphylline Reference Standards

For reliable quantification, obtaining a well-characterized reference standard is the first critical step. The following table summarizes key information for sourcing this compound.

Property Details
CAS Number 480-78-4 [1] [2]
Molecular Formula C₁₈H₂₇NO₅ [1] [2]
Molecular Weight 337.41 g/mol [1] [2]
Chemical Name (1R,4Z,6R,7R,11S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadecane-3,8-dione [1]
Typical Purity >=98% [2]
Physical Description Crystalline solid [1] [2]
Storage Conditions Desiccate at -20°C [1]

Supplier Information: this compound is available from chemical suppliers like BioCrick and ChemFaces, who note its source as the herbs of Senecio scandens [1] [2].

Analytical Method & Validation Framework

While a specific protocol for this compound was not detailed, one study validates an assay for its related impurity, Seneciphylline, using a Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) method [3]. The general principles of analytical method validation per ICH guidelines can be applied to develop your own protocol.

Method Validation Parameters

For any quantitative analytical procedure, key validation characteristics include [4]:

  • Accuracy: Demonstrates the closeness of test results to the true value.
  • Precision: Evaluates the repeatability (under the same operating conditions) and intermediate precision (under different days, analysts, equipment).
  • Specificity: Ability to assess the analyte unequivocally in the presence of other components like impurities or matrix.
  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest levels of analyte that can be detected or quantified with acceptable accuracy and precision.
  • Linearity and Range: The ability to obtain test results proportional to the concentration of analyte within a specified range.
  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Calculating LOD and LOQ

LOD and LOQ can be determined based on the calibration curve's standard deviation and slope [4].

  • LOD = 3.3 × σ / S
  • LOQ = 10 × σ / S Where σ is the standard deviation of the response and S is the slope of the calibration curve. [4] The standard deviation (σ) can be derived from the standard error of the regression line of the calibration curve [4].

Workflow for Quantification Analysis

The diagram below outlines the general workflow for developing and executing a quantitative analysis of this compound.

Start Start: Method Development StdPrep Reference Standard Preparation Start->StdPrep Validation Method Validation Start->Validation CalCurve Calibration Curve Construction StdPrep->CalCurve SamplePrep Sample Preparation (API or Formulation) CalCurve->SamplePrep Analysis Instrumental Analysis (e.g., HPLC, HPTLC) SamplePrep->Analysis DataAnalysis Data Analysis & Calculation Analysis->DataAnalysis End Report Final Result DataAnalysis->End Validation->End

Protocol Guidance for Key Experiments

Here are detailed methodologies for two critical experiments in the quantification process.

Preparation of Stock and Working Standard Solutions

This procedure is essential for creating a calibration curve [1] [2].

  • Weighing: Accurately weigh approximately 10 mg of this compound reference standard using an analytical balance. Record the precise mass.
  • Primary Stock Solution: Transfer the weighed standard into a clean 10 mL volumetric flask. Dissolve the solid and make up to volume with an appropriate solvent (e.g., DMSO, methanol, or a mobile phase component) to obtain a primary stock solution of approximately 1 mg/mL.
  • Working Standard Solutions: Perform serial dilutions of the primary stock solution using volumetric glassware to prepare a series of working standard solutions covering the expected concentration range for quantification (e.g., from LOQ to 150% of the target assay concentration).
  • Storage: Store stock solutions as aliquots in tightly sealed vials at -20°C. Solutions are generally usable for up to two weeks. Allow frozen solutions to equilibrate to room temperature before use [2].
Analytical Method Validation: Determining LOD and LOQ

This protocol uses the calibration curve method per ICH Q2(R1) guidelines [4].

  • Calibration Curve: Analyze a minimum of five concentrations of this compound working standards, ideally in triplicate, using your developed chromatographic method (e.g., RP-HPTLC or HPLC).
  • Linear Regression: Plot the analyte concentration against the instrument response (e.g., peak area). Use a linear regression algorithm to obtain the slope (S) and the standard error (σ) of the regression.
  • Calculation: Apply the ICH formulas:
    • LOD = 3.3 × σ / S
    • LOQ = 10 × σ / S
  • Experimental Verification: The calculated LOD and LOQ are estimates. You must experimentally confirm them by preparing and analyzing a suitable number of samples (e.g., n=6) at the calculated LOD and LOQ concentrations. The LOD should consistently show a signal-to-noise ratio of at least 3:1, and the LOQ should meet a 10:1 ratio with acceptable precision (e.g., ±15% RSD) [4].

Key Takeaways for Researchers

  • Standard Characterization is Critical: The accuracy of your entire quantification method hinges on a high-quality, well-characterized primary reference standard [5].
  • Validation is Non-Negotiable: Especially for pharmaceutical quality control, a fully validated method demonstrating specificity, accuracy, precision, and robustness is required to meet regulatory standards [4] [3].
  • General Workflows Apply: While a specific, detailed protocol for this compound is scarce, established chromatographic principles and validation frameworks provide a solid foundation for method development.

References

Pressurized Liquid Extraction PLE for Platyphylline

Author: Smolecule Technical Support Team. Date: February 2026

Application Note: PLE for Alkaloid Extraction

This note outlines a proposed PLE methodology for the extraction of platyphylline, a pyrrolizidine alkaloid, from plant material. PLE is an advanced extraction technique that uses elevated temperatures and pressures to achieve efficient and rapid extraction of target analytes [1].

Background and Rationale

  • PLE Advantages: Compared to traditional methods like Soxhlet extraction, PLE offers significant benefits, including reduced solvent consumption, shorter extraction times, and the potential for higher extraction yields [1].
  • Relevance for Alkaloids: The efficiency of PLE for alkaloid-containing drugs can be significantly enhanced by the addition of a small amount of ammonia to the extraction solvent. This step helps in the exhaustive extraction of alkaloids [2].
  • This compound Source: this compound is sourced from plants like Senecio scandens and ragwort [3].

Proposed Experimental Protocol

While a direct PLE protocol for this compound was not found, the following method is inferred from general PLE applications for alkaloids [2] and a classical study on this compound optimization [4].

1. Sample Preparation

  • Air-dry the plant material (e.g., ragwort) and grind it to a homogeneous powder to increase the surface area for extraction [4].

2. Pressurized Liquid Extraction (PLE)

  • Equipment: A commercial PLE system (e.g., Dionex Accelerated Solvent Extractor).
  • Extraction Cell: Load the cell with a mixture of the powdered sample and an inert dispersing agent like diatomaceous earth.
  • Solvent: Use a mixture of ethanol-water or methanol-water. For higher alkaloid yield, add a modifier such as 0.5% ammonia [2].
  • Optimized PLE Parameters: The table below summarizes the key operational parameters based on general PLE best practices for alkaloids and plant materials.

Table 1: Optimized PLE Operating Parameters

Parameter Recommended Setting Alternative Range for Optimization
Temperature 100 °C 80 °C - 120 °C [1]
Pressure 1500 psi (10 MPa) 1000 - 2000 psi [1]
Static Time 10 minutes 5 - 15 minutes
Number of Cycles 2 1 - 3 [2]
Solvent Ethanol-Water (with 0.5% NH₃) Methanol-Water, Ethanol [5]

3. Extract Handling

  • After extraction, combine the extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
  • Redissolve the dry residue in an appropriate solvent (e.g., methanol) for subsequent HPLC analysis [5].

Expected Performance & Validation

Yield Comparison A study comparing PLE to pharmacopoeia methods for various alkaloid-containing drugs found that PLE consistently provided superior yields.

Table 2: Exemplary Yield Improvement of Alkaloids using PLE

Herbal Drug Target Compound Class PLE Yield Relative to Pharmacopoeia Method
Boldo folium Alkaloids 343% [2]
Belladonnae folium Alkaloids Significantly higher [2]

Analytical Method

  • Analyze the PLE extract using HPLC-ESI/MS (High-Performance Liquid Chromatography with Electrospray Ionization Mass Spectrometry).
  • This method allows for the simultaneous identification and quantification of this compound and other constituents based on their mass and retention time [5].

Workflow Visualization

The following diagram illustrates the logical workflow for developing and executing a PLE protocol for this compound extraction.

ple_workflow Start Start: Define Objective S1 Sample Preparation (Dry and Grind Plant Material) Start->S1 S2 Select & Load Solvent S1->S2 S3 Set PLE Parameters (Temperature, Pressure, Time) S2->S3 S4 Perform Extraction S3->S4 S5 Collect Extract S4->S5 S6 Concentrate Extract (Rotary Evaporation) S5->S6 S7 Analyze by HPLC-ESI/MS S6->S7 End Analyze Data & Validate S7->End

Key Considerations for Method Development

  • Solvent Selection: The choice of solvent is critical. Ethanol is a greener alternative, while methanol might offer higher extraction efficiency. The addition of ammonia is recommended for basic compounds like alkaloids [2].
  • In-Cell Clean-up: A major advantage of PLE is the possibility of performing an in-cell clean-up by adding a layer of adsorbent (e.g, silica gel) to the extraction cell. This can purify the extract simultaneously with extraction, saving time and resources in the sample preparation process [1].
  • Optimization is Key: The parameters in Table 1 are a starting point. For a new plant matrix or target compound, a systematic optimization of temperature, solvent, and time is necessary to achieve maximum yield [4].

Limitations and Further Research

Please note that the proposed protocol is an extrapolation based on highly related, yet not entirely specific, scientific literature. The core study on this compound extraction [4] focuses on solid-phase extraction rather than PLE. Therefore, experimental validation of this PLE protocol in your lab is highly recommended to confirm its efficacy for this compound.

References

reducing interference in Platyphylline analysis

Author: Smolecule Technical Support Team. Date: February 2026

Documented Analytical Method for Platyphylline

One research paper details a method for determining this compound hydrotartrate, which could serve as a foundational protocol [1].

  • Method Principle: The technique is based on the luminescence quenching of a yttrium(III)-rutin complex in the presence of bovine serum albumin (BSA). Tartrate ions from this compound hydrotartrate quench the luminescence intensity of this complex, allowing for quantification [1].
  • Key Experimental Parameters: The table below summarizes the critical conditions and specifications for this method.
Parameter Specification
Detection Method Luminescence quenching
Probe Complex Yttrium (III) with Rutin
Enhancer Bovine Serum Albumin (BSA)
Luminescence Max 570 nm (complex); shifts to 590 nm upon quenching [1]
Optimal pH Range 6.0 - 7.0 (maintained with urotropine) [1]
Stern-Volmer Constant 1,230 l/mol [1]
Application Determination in injection solutions [1]

Potential Sources of Interference & General Strategies

The search results do not specify interference issues for the above method, but general strategies for reducing interference in analytical chemistry include:

  • Sample Purification: Prior to analysis, implement sample clean-up procedures such as liquid-liquid extraction or solid-phase extraction (SPE) to remove contaminants that may cause spectral interference or interact with the probe [1].
  • pH Control: Adhere strictly to the optimal pH range (6.0-7.0), as the luminescence signal is highly dependent on the acidity of the medium [1].
  • Method Specificity Verification: To confirm that the measured signal comes from the target analyte, verify that the luminescence quenching follows the Stern-Volmer relationship and that other potential tartrates or anions are not present in the sample [1].

Experimental Protocol: Luminescence Quenching Assay

Below is a detailed workflow for the determination of this compound hydrotartrate based on the published method [1].

G Start Start Experiment Prep Prepare Y(III)-Rutin-BSA complex in buffer Start->Prep pH Adjust pH to 6.0-7.0 using urotropine Prep->pH Measure Measure Initial Luminescence at λ=570 nm pH->Measure Add Add this compound hydrotartrate sample Measure->Add Measure2 Measure Quenched Luminescence (shift to λ=590 nm) Add->Measure2 Analyze Analyze Data via Stern-Volmer plot Measure2->Analyze End Calculate Concentration Analyze->End

Procedure Details:

  • Prepare Probe Complex: Mix Yttrium (III), Rutin, and Bovine Serum Albumin (BSA) in an appropriate aqueous buffer [1].
  • Adjust pH: Use a urotropine solution to bring the complex to a pH between 6.0 and 7.0 for maximum quenching effect [1].
  • Measure Initial Luminescence: Record the luminescence intensity of the probe complex at 570 nm [1].
  • Introduce Analyte: Add a known volume of the sample containing this compound hydrotartrate to the complex.
  • Measure Quenched Luminescence: Record the luminescence intensity again, noting the decrease and a potential shift in the emission maximum to 590 nm [1].
  • Data Analysis: Construct a Stern-Volmer plot using the luminescence data to quantify the analyte concentration, utilizing the provided Stern-Volmer constant [1].

Recommendations for Further Research

The technical information available for building a full support center is limited. I suggest you explore these avenues to gather more comprehensive data:

  • Consult Specialized Databases: Search for this compound in analytical chemistry and pharmacology databases, such as SciFinder-n or Reaxys, which often contain detailed protocols and spectral data.
  • Review Chromatographic Methods: One paper mentions an HPLC method for quantifying this compound and related impurities [1]. Searching specifically for "This compound HPLC protocol" or "This compound analysis validation" could yield the detailed troubleshooting guides you need.
  • Broaden Search Terms: Explore general texts or reviews on the analysis of alkaloids or pharmaceutical compounds, where this compound might be covered alongside similar molecules.

References

Frequently Asked Questions (FAQs) and Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions and solutions to typical problems encountered during Platyphylline extraction.

Question/Issue Possible Cause Recommended Solution
Low recovery rate [1] SPE cartridge selection inappropriate; insufficient retention. Choose an SPE column with stronger retention characteristics [1].
The elution strength of the sample loading solution is too strong. Reduce the elution intensity of the sample loading solution [1].
Overload from high sample volume/concentration. Increase the amount of sorbent or reduce the sample volume/concentration [1].
The sorbent bed dried out during sample loading. Ensure the cartridge does not run dry; re-activate/equilibrate if necessary [1].
Poor reproducibility [1] Complex, error-prone manual steps. Simplify the pretreatment method and create a Standard Operating Procedure (SOP) [1].
Clogging of the cartridge or inconsistent flow rates. Improve sample pre-filtration (e.g., centrifugation) to remove particulates; use a vacuum manifold to control flow rate [1].
Flow rate is too slow [1] SPE sorbent particle size is too small. Select an SPE cartridge with a larger particle size [1].
High sample viscosity or suspended matter. Dilute the sample or use centrifugation/filtration as a pre-treatment step [1].
How to select sorbent mass? Sample load exceeds cartridge capacity. Sample load should be 5-10% of the sorbent weight. For a 100 mg cartridge, do not exceed 5-10 mg of target compound [2].
What affects extraction speed? Small particle sizes provide more surface area but can slow flow. Balance particle size (for speed) with sorbent mass (for capacity). Optimize flow rates using a vacuum manifold [2].

Experimental Protocols & Optimization Strategies

For rigorous experimentation, here are detailed methodologies and key parameters to optimize.

Solid-Phase Extraction (SPE) Optimization Protocol

This protocol is based on the optimization of this compound extraction from ragweed, using principles of experiment planning [3].

Objective: To isolate this compound from a plant matrix using SPE with high recovery and purity. Materials: Plant extract (pre-concentrated), SPE equipment (vacuum manifold, cartridges), solvents (methanol, water, chloroform, ethyl acetate, etc.).

The workflow for this optimized SPE protocol is summarized in the following diagram:

spe_workflow start Start: Conditioned SPE Cartridge step1 Sample Loading (Analyte is retained on sorbent) start->step1 step2 Wash Step (Remove weakly retained impurities) step1->step2 step3 Elution Step (Collect target this compound fraction) step2->step3 end End: Concentrated Extract for Analysis step3->end

Detailed Steps:

  • Sorbent Selection and Conditioning:

    • Select an appropriate SPE sorbent (e.g., C18 for reversed-phase).
    • Condition the cartridge by passing 2-3 column volumes of methanol.
    • Equilibrate with 2-3 column volumes of the sample loading solvent (e.g., water or a weak buffer) [2].
  • Sample Loading:

    • Adjust your crude plant extract to have a solvent composition compatible with the conditioned sorbent (e.g., dilute with water if using reversed-phase SPE).
    • Load the sample onto the cartridge at a controlled, slow flow rate to ensure sufficient interaction time with the sorbent [2].
  • Washing:

    • After loading, pass a wash solvent (e.g., 5-10% methanol in water) to remove undesired compounds without eluting this compound.
    • Ensure the cartridge does not run dry during this step [1].
  • Elution:

    • Elute the purified this compound using a stronger solvent. Common choices include chloroform, dichloromethane, ethyl acetate, or acetone, as this compound is soluble in these [4].
    • Use the minimal volume of elution solvent needed for complete recovery to avoid excessive dilution. Collect multiple fractions to monitor elution success [2].
Comparison of Extraction Techniques

The choice of initial extraction method from plant material significantly impacts yield. The table below summarizes three common techniques [5].

Method Typical Procedure Key Parameters Advantages/Considerations
Soxhlet Extraction [5] 1-4 hours, solvent reflux. Solvent type, extraction time, temperature. High yield; efficient for exhaustive extraction; uses larger solvent volumes at higher temperatures [5].
Ultrasound-Assisted Extraction (UAE) [5] 20 minutes, 25°C, 40 kHz frequency. Solvent, time, temperature, ultrasonic frequency. Rapid, lower temperature; preserves thermolabile compounds; requires specific equipment [5].
Cold Maceration [5] 72 hours, room temperature, dark, with shaking. Solvent, time, temperature. Simple, low-cost; no specialized equipment; lengthy process; risk of fermentation or degradation [5].

Solvent Choice: For the methods above, 70% ethanol is highly effective for extracting phenolic compounds and is considered a green solvent [5]. This compound's solubility profile also suggests ethyl acetate and chloroform are suitable options [4].

Critical Parameters for Success

  • Sorbent Capacity: Do not exceed the cartridge's binding capacity. For silica-based sorbents, the total compound load should not be more than 5% of the sorbent mass (e.g., 5 mg for a 100 mg cartridge) [2].
  • Sample Pre-treatment: Properly grind the dried plant material to a fine, uniform powder to maximize surface area and improve extraction efficiency [6].
  • Solvent Compatibility: Ensure the elution solvent is strong enough to desorb this compound completely but does not co-elute excessive impurities [1].

References

Platyphylline Handling & Storage Fundamentals

Author: Smolecule Technical Support Team. Date: February 2026

For researchers working with platyphylline, here are the fundamental handling and storage parameters based on available data.

Aspect Details

| Chemical Identity | CAS No.: 480-78-4 [1] [2] [3] Molecular Formula: C18H27NO5 [1] [2] [3] Molar Mass: 337.41 g/mol [1] [2] [3] | | Physical Form | Crystalline solid [3] | | Recommended Storage | Desiccate at -20°C [3] | | Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone [3] | | Source | Isolated from the herbs of Senecio scandens [3] |

Stability Troubleshooting & Best Practices

Without specific solution stability data, the following FAQs are based on general principles for handling similar compounds [4] [5].

Solution Preparation & Storage

Q1: How should I prepare and store a stock solution of this compound?

  • Protocol:
    • Weighing: Accurately weigh the crystalline compound in a clean, dry environment.
    • Solvent Selection: Choose an appropriate solvent from the solubility table (e.g., DMSO). Gently warm the tube at 37°C and use brief sonication in a water bath to achieve complete dissolution if necessary [3].
    • Aliquoting: Immediately after preparation, aliquot the stock solution into smaller, single-use vials. This prevents repeated freeze-thaw cycles and exposure to air.
    • Storage: Store the aliquots at or below -20°C [3]. For solutions in volatile solvents like chloroform, use tightly sealed vials to prevent solvent evaporation and concentration changes.
  • Stability Consideration: While not explicitly stated for this compound, it is generally recommended to prepare and use stock solutions on the same day for critical experiments. If prepared in advance, they can be stored for several months at or below -20°C [3].

Q2: What should I do if my this compound solution is exposed to a temperature excursion? Temperature excursion is a deviation from prescribed storage conditions [4]. A systematic assessment is required.

  • Assessment Protocol:
    • Document: Record the date, duration, and exact temperature of the exposure.
    • Evaluate Impact: The effect depends on the solution's stability profile. Without product-specific data, the following general assessment flowchart can guide your decision:

Start Start: Temperature Excursion Doc Document Details: - Duration - Temperature - Solution Age Start->Doc CheckData Check for available preliminary stability data Doc->CheckData HasData Does data support excursion conditions? CheckData->HasData UseSolution Proceed with use. Note in records. HasData->UseSolution Yes NoData No product-specific stability data available HasData->NoData No Critical Is the experiment critical and sample irreplaceable? Analyze Proceed with analysis (HPLC, etc.) to verify integrity. Critical->Analyze Yes Discard Discard the solution and prepare a fresh batch. Critical->Discard No NoData->Critical

  • Supporting Evidence: Regulatory guidelines allow using accelerated stability data to evaluate the effect of short-term excursions outside label storage conditions [4]. The manufacturer bears responsibility for communicating allowable excursions based on stability data [5].
Analysis & Purity

Q3: How can I monitor the degradation of this compound in my solution? High-Performance Liquid Chromatography (HPLC) is the standard technique.

  • HPLC Monitoring Protocol:
    • Column Selection: Use a reversed-phase C18 column [6].
    • Method Development:
      • Retention Factor (k): Ensure the main peak has a k value between 2 and 10 for reliable quantification [6]. An unretained peak (k=0) indicates no interaction with the column [6].
      • Resolution (Rs): Aim for a resolution Rs ≥ 1.5 between this compound and any degradation product peaks [6].
    • Analysis: Compare the chromatogram of a fresh standard against the aged solution. A decrease in the this compound peak area or the appearance of new peaks indicates degradation.
  • Improving Resolution: If resolution is poor, you can adjust the mobile phase pH, solvent strength, or column temperature [6].

Key Recommendations Summary

  • Storage: Store solid this compound desiccated at -20°C [3].
  • Solution Handling: Aliquot stock solutions and avoid repeated freeze-thaw cycles [3].
  • Stability Assessment: Use HPLC for definitive analysis of solution integrity over time [6].
  • Data Gap: Be aware that specific, published data on this compound's stability in various solutions is not available in the searched sources, so a conservative approach is advised.

References

Core Experimental Protocol & Stability Considerations

Author: Smolecule Technical Support Team. Date: February 2026

The primary methodology for Platyphylline isolation is based on a study of its solid-phase extraction (SPE) from ragwort (Senecio) [1]. The original text is in Russian, and the full experimental details are behind a paywall. The available information indicates the process was optimized, but does not explicitly list degradation factors.

You can use the workflow below as a starting point for your own optimized protocol. Key stability considerations for alkaloids like this compound are inferred from general analytical knowledge and integrated into the diagram.

PlatyphyllineAnalysis cluster_stability Critical Stability Control Points start Plant Material (Ragwort) step1 Sample Homogenization and Extraction start->step1 step2 Crude Extract Filtration step1->step2 temp_ctrl Temperature Control (4°C for extracts) step1->temp_ctrl step3 Solid-Phase Extraction (SPE) Optimization step2->step3 light_ctrl Protect from Light (Amber vials, low light) step2->light_ctrl step4 Purified this compound Solution step3->step4 pH_ctrl Control pH step3->pH_ctrl step5 Analysis (e.g., HPLC, LC-MS) step4->step5 time_ctrl Minimize Processing Time step4->time_ctrl end Data Collection step5->end

Troubleshooting Guide & FAQs

This section addresses common issues, linking them back to the stability controls in the workflow.

Q1: I observe unknown peaks or a decreasing this compound peak in my chromatograms over time. What is the cause? This is a classic sign of compound degradation.

  • Primary Cause: Exposure to unfavorable conditions during sample preparation, storage, or analysis.
  • Investigation Checklist:
    • Temperature: Was the extract or standard solution left at room temperature for an extended period? Always store solutions at 4°C or lower unless being actively used [1].
    • Light: Were amber vials used for all steps? Always protect samples from light, especially during evaporation and storage.
    • pH: The stability of this compound can be highly dependent on the pH of the solution. Ensure your buffers are freshly prepared and at the correct pH.
    • Solvent: Confirm that this compound is fully soluble and stable in the chosen solvents (e.g., methanol, water, buffer).

Q2: My SPE recovery is low or inconsistent. How can I optimize this step? The original study highlights that the SPE process was optimized [1], implying that the specific conditions are critical.

  • Action Plan:
    • Conditioning: Ensure the SPE sorbent is properly conditioned with a solvent that matches the initial sample solvent.
    • Loading: Do not overload the cartridge. The sample should be in a weak solvent to promote binding.
    • Washing: Use a wash solvent strong enough to remove impurities but weak enough to not elute this compound.
    • Elution: Systematically test different elution solvents (e.g., varying percentages of methanol, acetonitrile, with or without modifiers like formic acid or ammonia) to find the one that gives the highest and most consistent recovery.

Q3: How can I systematically identify the main factor causing degradation in my process?

  • Recommended Approach: Conduct a stability stress test.
    • Prepare a single, large batch of your this compound standard solution.
    • Aliquot it into several vials and expose each to a single stress condition (e.g., one vial at room temperature, one under strong light, one at 4°C in the dark, one at different pH levels).
    • Analyze all aliquots at the same time after a set period (e.g., 24 hours). Compare the peak area and purity to the control (4°C, dark) to identify the most damaging factor.

Key Experimental Parameters from Literature

The table below summarizes the core information from the available foundational study.

Parameter Description Reference
Target Compound This compound [1]
Biological Source Ragwort (plants of the genus Senecio) [1]
Core Method Solid-Phase Extraction (SPE) [1]
Method Status Optimized (specific parameters not listed in abstract) [1]
Key Focus Study and optimization of the extraction process [1]

Methodology for Further Optimization

Since the search results lack explicit parameters, you can build upon the known SPE method using modern optimization frameworks.

  • Systematic Optimization: To fully define the SPE protocol and stability conditions, consider employing a structured approach like Design of Experiments (DoE). The original researchers used principles of experiment planning and optimization [1], which aligns with modern DoE. This approach allows you to efficiently test multiple factors (e.g., solvent strength, pH, temperature) simultaneously to find the optimal, most robust conditions that minimize degradation.
  • Modern Technique Bridging: Once an SPE method is established, develop a robust High-Performance Liquid Chromatography (HPLC) or LC-MS method for analysis. Method development should include stability-indicating parameters to ensure any degradation can be detected and separated from the main this compound peak.

References

sensitivity enhancement for trace Platyphylline detection

Author: Smolecule Technical Support Team. Date: February 2026

Documented Analytical Methods for Platyphylline

The following table summarizes the analytical methods for this compound found in the current literature. This can serve as a starting point for method selection.

Method Key Details / Principle Application Context / Notes
Luminescence Method [1] Uses luminescence quenching of Yttrium(III)-Rutin complex by tartrate ion of this compound hydrotartrate; pH 6.0-7.0. Used for determination in injection solution; follows Stern-Volmer relationship.
Solid-Phase Extraction (SPE) [2] Study and optimization of SPE from ragweed. Early study (1981); foundational for extraction, less so for modern detection.
HPLC [1] Mentioned for quantitative determination and related impurity testing in a 0.2% injection solution. No specific details on sensitivity or detection system (e.g., UV, MS).

Sensitivity Enhancement Strategies & Workflows

For trace analysis, enhancing sensitivity often involves optimizing both the sample preparation and the instrumental analysis steps. The workflow below outlines this general strategy.

start Start: Trace this compound Analysis sp Sample Preparation start->sp sp1 Solid-Phase Extraction (SPE) Clean-up and pre-concentrate sample [2] sp->sp1 sp2 Liquid-Liquid Extraction (LLE) Combine with Protein Precipitation if needed [3] sp->sp2 instr Instrumental Analysis sp1->instr sp2->instr ins1 Chromatography: UPLC Sub-2µm particles, high pressure for better resolution & speed [4] [5] instr->ins1 ins2 Detection: Mass Spectrometry (MS/MS) Multiple Reaction Monitoring (MRM) for high specificity & sensitivity [3] [5] instr->ins2 result Result: Enhanced Sensitivity (Lower LOD/LOQ) ins1->result ins2->result

Detailed Experimental Protocols

Based on the workflow, here are more detailed methodologies you can adapt.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Principle: This step is crucial for cleaning up the sample and pre-concentrating the analyte, which directly improves the signal-to-noise ratio and lowers the Limit of Detection (LOD) [2].
  • Protocol Outline:
    • Conditioning: Activate the SPE sorbent (e.g., C18) by passing several column volumes of methanol, followed by water or a buffer compatible with your sample.
    • Loading: Apply the prepared sample (e.g., plasma, plant extract) to the column. Use a slow, controlled flow rate to ensure efficient binding of this compound.
    • Washing: Remove weakly retained interfering compounds by passing a wash solution (e.g., water or a mild buffer with 5-10% organic solvent like methanol or acetonitrile).
    • Elution: Elute the purified and concentrated this compound using a stronger solvent (e.g., pure methanol or acetonitrile, possibly acidified).
    • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dry residue in a small volume of the initial mobile phase used for your chromatographic analysis to further concentrate the sample.

2. Instrumental Analysis: UPLC-ESI-MS/MS

  • Principle: Ultra-Performance Liquid Chromatography (UPLC) provides superior separation efficiency, while tandem mass spectrometry (MS/MS) offers exceptional specificity and sensitivity for trace-level quantification [3] [5].
  • Chromatographic Conditions [3] [5]:
    • Column: Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)
    • Mobile Phase: Gradient elution using:
      • Solvent A: 0.1% Formic Acid in Water
      • Solvent B: Acetonitrile
    • Flow Rate: 0.4 mL/min
    • Column Temperature: 35°C
    • Injection Volume: 1-5 µL
  • Mass Spectrometric Conditions [3]:
    • Ionization: Positive Electrospray Ionization (ESI+)
    • Detection Mode: Multiple Reaction Monitoring (MRM)
    • Source Temperature: e.g., 300°C
    • Ion Spray Voltage: e.g., 3000 V
    • MRM Transitions: The specific precursor ion > product ion transitions for this compound must be optimized experimentally. A deuterated internal standard (e.g., similar to Fenbendazole-D3 used in another study [3]) should be used if available for optimal accuracy.

Troubleshooting Common UPLC-MS Issues

High-sensitivity systems can be prone to specific issues. The following diagram and guide address common pressure-related problems.

issue High Backpressure in UPLC System cause1 Blocked Flow Cell (No flow from detector outlet) [6] issue->cause1 cause2 Blocked In-line Filter or Column Frit [6] issue->cause2 cause3 Precipitated Buffer in Pump or Lines [6] issue->cause3 sol1 Solution: Detector Flow Cell Cleanse cause1->sol1 sol2 Solution: Replace/clean filter. Consider column cleaning or replacement. cause2->sol2 sol3 Solution: Always flush system with 90:10 Water:MeOH after using buffer mobile phases. [6] cause3->sol3 sol1a Disconnect column, install union. Flush with HOT WATER (0.5 mL/min) for 1+ hour. [6] sol1->sol1a sol1b Flush with 30% Phosphoric Acid (0.5 mL/min) for 3-4 hours. [6] sol1->sol1b sol1c Flush with WATER until neutral pH. Then flush with 90:10 Water:MeOH. [6] sol1->sol1c

Detailed Troubleshooting Guide

Problem: High Backpressure or No Flow from Detector Outlet This is a critical issue that halts analysis and often points to a blockage in the detector flow cell, frequently caused by precipitated buffer salts [6].

  • Immediate Action & Diagnosis:
    • Isolate the problem by disconnecting the tubing before the detector and installing a union. If pressure is normal, the issue is downstream (likely the detector).
    • Confirm no liquid is exiting the detector outlet [6].
  • Corrective Action - Flow Cell Cleanse:
    • Remove Buffer: Ensure all mobile phase lines are in pure water, not buffer.
    • Hot Water Flush: With the column removed and replaced by a union, flush the entire system (pump to detector) with hot water at a low flow rate (e.g., 0.5 mL/min) for at least one hour. Hot water can dissolve crystallized salts [6].
    • Acid Wash: If pressure remains high, flush with a 30% phosphoric acid in water solution at 0.5 mL/min for 3-4 hours [6].
    • Neutralize and Store: Thoroughly flush the system with pure water until the effluent is neutral (check pH). Finally, flush and store the system in a 90:10 Water:Methanol mixture [6].
  • Preventive Measure: Never leave the system in a buffer solution. After analysis with buffered mobile phases, always flush the system thoroughly (for at least an hour) with a wash solution of 90% Water and 10% Methanol to dissolve and remove any residual salts before storage [6].

Key Considerations for Your Technical Center

Given the scarcity of direct information on this compound, building a comprehensive support resource will require a broader approach.

  • Focus on General Principles: The core strategies for trace analysis—efficient sample clean-up, high-resolution separation, and selective detection—are universal. The protocols above provide a solid foundation.
  • Recommend Instrumentation: For the ultimate sensitivity and specificity, the literature strongly points towards UPLC-MS/MS as the gold standard technique for this type of application [3] [5].
  • Acknowledge Data Gaps: Be transparent that while these optimized workflows should significantly enhance this compound detection, method development will require in-house validation and optimization of specific parameters like MRM transitions.

References

resolving co-elution issues with Platyphylline

Author: Smolecule Technical Support Team. Date: February 2026

Understanding and Diagnosing Co-elution

What is Co-elution? Co-elution occurs when two or more compounds in a sample exit the chromatography column at the same time, resulting in a single or overlapping peak in the chromatogram. This prevents accurate identification and quantification of the individual compounds [1].

How to Detect Co-elution A single, symmetrical peak might not always be pure. Here are key indicators of a potential co-elution issue:

  • Peak Shoulder: A sudden discontinuity or shoulder on a peak is a classic visual sign that more than one compound may be present [1].
  • Peak Tailing or Fronting: While sometimes indicative of other issues, abnormal peak shape can also suggest co-elution [2].
  • Peak Purity Analysis: Using advanced detectors is the most reliable way to confirm co-elution.
    • Diode Array Detector (PDA/DAD): This detector takes multiple UV spectra across the peak. If the spectra are not identical, it indicates the peak contains multiple compounds [1].
    • Mass Spectrometry (MS): Similarly, MS can detect shifts in mass profiles across a peak, confirming the presence of multiple analytes [1].

Troubleshooting and Resolving Co-elution

The resolution of two peaks is governed by three main factors: capacity factor (k'), selectivity (α), and efficiency (N). The table below summarizes the systematic approach to troubleshooting.

Symptom Suspected Issue Actionable Fixes
Peaks are poorly retained (k' < 1) Low Capacity Factor (compounds not interacting with stationary phase) Weaken the mobile phase to increase retention [1].
Broad peaks, low signal Low Efficiency (column performance issue) Replace with a new, high-efficiency column; check system for extra-column volume [1].
Good retention and sharp peaks, but still overlapping Poor Selectivity (chemistry doesn't differentiate compounds) Change column chemistry (e.g., C8, C18, phenyl, HILIC) or alter mobile phase pH/buffer [1].

For a logical troubleshooting workflow, follow the diagram below:

Start Start: Suspected Co-elution Detect Confirm with Peak Purity Analysis (PDA or MS) Start->Detect LowRetention Low retention (k' < 1)? Detect->LowRetention BroadPeaks Broad or tailing peaks? LowRetention->BroadPeaks No CheckCapacity Weaken Mobile Phase (Increase k') LowRetention->CheckCapacity Yes ChangeSelectivity Change Selectivity BroadPeaks->ChangeSelectivity No CheckEfficiency Improve Efficiency (Replace/Regenerate Column) BroadPeaks->CheckEfficiency Yes Goal Goal: Resolved Peaks (Rs > 1.5) ChangeSelectivity->Goal CheckCapacity->ChangeSelectivity CheckEfficiency->ChangeSelectivity

Detailed Method Optimization Protocols

If initial troubleshooting is insufficient, these detailed methodologies can help fine-tune your separation.

1. Mobile Phase and Selectivity Optimization using Response Surface Methodology (RSM) For complex co-elution, a systematic optimization of multiple parameters is highly effective.

  • Objective: To find the optimal combination of mobile phase composition, temperature, and flow rate for maximum resolution and peak area [3].
  • Experimental Design:
    • Factors: Typically a three-factor Central Composite Design (CCD) is used. For a reverse-phase method, this could be:
      • x1: Temperature (e.g., 24°C - 56°C)
      • x2: Mobile Phase Composition (e.g., ratio of ACN/H₂O/MeOH)
      • x3: Flow Rate (e.g., 0.4 - 1.4 mL/min) [3].
    • Response: The peak area or resolution of the target analytes is measured for each run.
  • Procedure:
    • Prepare mobile phases and standards according to your experimental design.
    • Run the HPLC analysis for each condition in the design.
    • Record the peak areas and calculate resolution for the co-eluting peaks.
    • Input the data into statistical software to generate a model and find the optimum conditions [3].

2. Advanced Integration of Co-eluted Peaks When co-elution is unavoidable, a derivative-based approach can provide a more accurate integration.

  • Principle: Even in co-eluted peaks, the detector collects absorbance data for each compound. The goal is to mathematically identify the inflection points that mark the start, apex, and end of each hidden peak [4].
  • Procedure:
    • Analyze Slope Change: The change in the slope of the absorbance function helps identify where one peak begins and another ends.
    • Identify Inflection Points: Calculate the change in curvature (the second derivative). The points where the curvature line crosses zero are the inflection points (the "shoulders" of the peaks).
    • Place Droplines: These mathematically determined inflection points are the scientifically justified locations to place vertical drop lines for integrating the individual peaks within the co-eluted hump [4].

Frequently Asked Questions (FAQs)

Q1: My peaks were separated before, but now they are co-eluting. What happened? This is often a symptom of column degradation or a change in the system. The most common cause is a loss of column efficiency over time. Replacing the column is the first step. Other causes can include a change in the pH or ionic strength of the sample or a slight drift in the mobile phase composition [2] [1].

Q2: Can I still quantify co-eluted peaks without a PDA or MS detector? It is highly discouraged. Without peak purity confirmation, you cannot be sure if your quantitative result is accurate or an average of multiple compounds. The result is not reliable and should not be trusted for critical decisions [1].

Q3: How can TLC help me prevent co-elution issues in HPLC? TLC is a excellent and rapid tool for scouting initial separation conditions. By optimizing solvent ratios to get your target compound to an Rf between 0.1 and 0.4, you can approximate a good starting point for HPLC. You can calculate the delta column volume (ΔCV = 1/Rf2 - 1/Rf1); a larger ΔCV suggests a greater loading capacity and better separation on the flash or HPLC column [5].

References

Core Principles of Analytical Method Validation

Author: Smolecule Technical Support Team. Date: February 2026

Analytical method validation confirms that an analytical procedure is suitable for its intended use, ensuring results are consistent, reproducible, and reliable [1]. The core parameters required by guidelines like ICH Q2(R1) are summarized in the table below [1] [2].

Validation Parameter Definition & Purpose Typical Acceptance Criteria
Specificity Ability to measure the analyte accurately despite potential interferences (e.g., impurities, matrix components) [1]. No interference from blank/placebo; able to discriminate between analyte and close derivatives [1].
Accuracy Closeness of test results to the true value [1] [2]. Recovery of 98-102% for drug substance. Confidence intervals should be reported [1].
Precision Degree of agreement among repeated measurements from multiple samplings [1] [2]. Expressed as %RSD (Relative Standard Deviation).
- Repeatability Precision under the same operating conditions over a short time [1]. %RSD typically < 2.0% for assay of drug substance [3] [1].
- Intermediate Precision Variation within a laboratory (different days, analysts, equipment) [1]. %RSD for combined data sets (e.g., from two analysts) should be ≤ 2.0% [4].
Linearity Ability to obtain test results proportional to the analyte's concentration [1]. Correlation coefficient (r) ≥ 0.99 [4] [5].
Range Interval between upper and lower analyte concentrations that demonstrate suitable linearity, accuracy, and precision [1]. Derived from linearity studies; e.g., 50-120% of test concentration for assay [4].
LOD & LOQ LOD: Lowest detectable amount. LOQ: Lowest quantifiable amount with precision and accuracy [1]. LOD = 3.3(SD/S); LOQ = 10(SD/S), where SD=standard deviation of response, S=slope of calibration curve [3].
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature) [1] [2]. Method should remain specific, accurate, and precise under varied conditions.

Troubleshooting FAQs & Guides

Here are answers to common issues, framed in a question-and-answer format.

Poor Chromatographic Resolution
  • Q: I am getting poor resolution between two closely eluting peaks. What parameters should I investigate?
  • A: Resolution (Rs) is governed by the Purnell equation, which combines efficiency (N), selectivity (α), and retention (k) [6] [7]. You can optimize it by adjusting these three factors.
  • Investigation Protocol:
    • Check Selectivity (α): This is often the most effective approach. Try modifying the mobile phase composition (e.g., ratio of organic to aqueous solvent) or its pH to alter the chemical interaction of the analytes with the stationary phase [6] [7].
    • Adjust Retention (k): If the peaks elute too quickly (low k), increase retention by changing to a weaker solvent in the mobile phase. Note: This is most effective when k is initially small [6] [7].
    • Increase Efficiency (N): You can achieve this by using a column with a higher plate number, often by selecting a column with smaller particle sizes (e.g., UPLC vs. HPLC) or by reducing the flow rate to minimize band broadening [6].

The following diagram illustrates this systematic troubleshooting workflow.

Start Poor Chromatographic Resolution CheckSelectivity Check/Adjust Selectivity (α) • Modify mobile phase composition • Adjust pH Start->CheckSelectivity ResolutionImproved Resolution Improved? CheckSelectivity->ResolutionImproved Primary path CheckRetention Check/Adjust Retention (k) • Use weaker solvent CheckEfficiency Check/Increase Efficiency (N) • Use smaller particle size column • Optimize flow rate CheckRetention->CheckEfficiency If k is low CheckRetention->ResolutionImproved CheckEfficiency->ResolutionImproved ResolutionImproved->CheckRetention No End Method Robust ResolutionImproved->End Yes

Inaccurate or Imprecise Results
  • Q: My method shows low accuracy (recovery) or poor precision (high %RSD). What could be the cause?
  • A: This often points to issues with the sample preparation process or instrumental instability.
  • Investigation Protocol:
    • Verify Sample Preparation: Ensure the standard and sample are prepared correctly using the same diluent and matrix. Check for complete extraction or dissolution of the analyte [3].
    • Check Solution Stability: Analyze the same sample solution over several hours. If the measured concentration drifts significantly (e.g., >2%), the analyte may be degrading in the solution, and stability conditions need to be re-established [4].
    • Confirm System Suitability: Before each validation run, perform system suitability tests. Ensure parameters like peak symmetry, baseline noise, and repeatability of injections are within predefined limits [3] [1] [2].
Low Sensitivity (LOD/LOQ)
  • Q: The limit of quantitation (LOQ) for my method is not low enough to detect trace impurities. How can I improve sensitivity?
  • A: Sensitivity is a function of the signal-to-noise ratio.
  • Investigation Protocol:
    • Optimize Detection Settings: For HPLC/UPLC with a PDA or UV detector, set the detection wavelength at the absorptivity maximum (λmax) of the analyte for a stronger signal [3].
    • Adjust Chromatographic Conditions: Using a column with a smaller internal diameter or increasing the injection volume can concentrate the analyte, leading to a higher signal [2].
    • Consider Advanced Instrumentation: If possible, switch to a more sensitive detection technique, such as mass spectrometry (MS).

Workflow for Method Development and Validation

For a holistic view, here is a high-level workflow that guides you from initial method creation through to validation and control.

Step1 1. Method Development • Define objective and CQAs • Select technique (e.g., HPLC) • Optimize parameters via DoE Step2 2. Pre-Validation Check • Finalize methodology (SOP) • Perform system suitability test Step1->Step2 Step3 3. Formal Validation • Execute protocol for specificity,  accuracy, precision, linearity, etc. • Document all data Step2->Step3 Step4 4. Lifecycle Management • Routine monitoring • Periodic revalidation (e.g., 5 years) • Change control for modifications Step3->Step4

Modern Trends and Strategic Considerations

The field of analytical validation is evolving. Staying informed of these trends can enhance efficiency and compliance:

  • Quality by Design (QbD): Implementing QbD principles, such as using Design of Experiments (DoE), helps build robustness into the method from the start by systematically understanding the impact of multiple variables [8] [5].
  • Lifecycle Approach: Regulatory guidance (ICH Q12, Q14) now promotes managing analytical methods throughout their entire lifecycle, from development to retirement, including continuous verification and improvement [8].
  • Automation and AI: Leveraging laboratory automation and artificial intelligence can optimize method parameters, predict maintenance needs, and reduce human error, leading to more reliable and efficient operations [8].

References

Platyphylline Properties & Potential Contaminants

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the source and chemistry of your analyte is the first step in troubleshooting. The table below summarizes key information for Platyphylline and its known related compounds, which are potential contaminants or sources of interference [1].

Compound Name CAS Number Type Note / Potential Role in Analysis
This compound 480-78-4 Alkaloid Primary analyte of interest.
Hastacine 20361-77-7 Alkaloid Related product; potential structural analog or impurity.
Ligularinine 90364-90-2 Alkaloid Related product; potential structural analog or impurity.
Integerrimine 480-79-5 Alkaloid Related product; potential structural analog or impurity.
Neothis compound N/A Alkaloid Isomer; a known compound from the same source that requires distinct NMR analysis [1].

Source and Solubility [1]:

  • Natural Source: this compound is isolated from the herbs of Senecio scandens.
  • Solubility: It is soluble in various organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. This is a key consideration for sample preparation.

Troubleshooting Guide: Common HPLC Issues & Solutions

The following flowchart outlines a systematic approach to diagnosing common problems. A central principle in troubleshooting is to determine if the issue is with the instrument or the sample. A performance test with a standard can quickly isolate the problem [2].

Start HPLC Issue: Unusual Peaks, Noise, or Retention Time Shifts SubProblem1 Problem persists with This compound standard? Start->SubProblem1 SubProblem2 Problem only occurs with sample preparation? SubProblem1->SubProblem2 Yes Action1 Check pump pressure & mobile phase composition. Flush and purge the system. Replace lamp if necessary. SubProblem1->Action1 No SubProblem3 New peak appears or known peak disappears? SubProblem2->SubProblem3 Yes Action2 Re-evaluate sample preparation steps: 1. Check solvent purity & compatibility. 2. Re-extract sample to remove matrix effects. 3. Filter sample to remove particulates. SubProblem2->Action2 No SubProblem4 Observed as a broad peak, shoulder, or split peak? SubProblem3->SubProblem4 Change in peak shape Cause3 Potential Co-elution or Contaminant Interference SubProblem3->Cause3 New peak appears Cause5 Degraded this compound or New Impurity SubProblem3->Cause5 Known peak disappears Cause4 Carryover Contamination SubProblem4->Cause4 Broad peak in blank run Cause6 Column Chemistry Issue (Tailing, Secondary Interactions) SubProblem4->Cause6 Tailing/shoulder in sample Cause1 Likely Instrument Issue Cause2 Likely Sample-Specific Issue Action3 Optimize method selectivity: 1. Adjust mobile phase gradient. 2. Change column type (e.g., C8, phenyl). 3. Use LC-MS for peak identity confirmation. Cause3->Action3 Action4 Implement rigorous washing procedure: 1. Use strong wash solvents (e.g., DMSO). 2. Include needle wash steps. 3. Run blank injections to verify cleanliness. Cause4->Action4 Action5 Verify standard and sample stability: 1. Prepare fresh standard solutions. 2. Check sample storage conditions (-20°C, desiccated). Cause5->Action5 Action6 Perform column maintenance: 1. Flush column with strong solvent. 2. If unresolved, replace the column. Cause6->Action6

FAQs and Detailed Experimental Protocols

How can I confirm if an unexpected peak is a contaminant and not a degradation product?

This is a common challenge. Here is a protocol to systematically identify the unknown peak:

  • Run a Blank: Inject the sample preparation solvent alone. Any peaks appearing from the blank indicate contamination from solvents, vials, or the HPLC system itself (carryover) [2].
  • Spike-In Experiment:
    • Prepare a pure standard of this compound.
    • Inject the standard and note the retention time.
    • Inject your sample preparation.
    • Mix a small amount of the pure standard directly into your sample preparation and re-inject.
    • Interpretation: If the suspected peak increases in size and the shape of the this compound peak changes (e.g., becomes asymmetric), it suggests co-elution of the standard with an impurity. If the this compound peak simply grows in height symmetrically, the unknown peak is a separate compound.
  • Employ a Different Detection Method:
    • If you have access to a Diode Array Detector (DAD), take the UV spectrum of both the this compound peak and the unknown peak. Different spectra confirm they are different compounds [3].
    • As shown in the troubleshooting guide, using a different column chemistry (e.g., switching from C18 to a phenyl or HILIC column) can help separate the compounds if they are co-eluting.
My this compound peak area is inconsistent. What should I check?

Inconsistent peak response often points to issues with the sample or the detector.

  • Sample Stability: this compound should be stored desiccated at -20°C [1]. If your stock solution or prepared samples are not stable, degradation can occur. Prepare fresh solutions from a known good stock.
  • Detector Performance: For UV/Vis detectors, ensure the lamp is within its usage lifetime and that you are measuring at the correct wavelength. For fluorescence detectors, which offer higher sensitivity for certain compounds, verify that the excitation and emission wavelengths are optimally set [4] [5]. A contaminated or air-bubble-filled flow cell can also cause noise and instability.
  • Sample Solubility and Adsorption: Ensure this compound is fully dissolved in a compatible solvent. In some cases, compounds can adsorb to vial walls or filter membranes. Using silanized vials or trying a different filter material can help.
What are the best practices to prevent contamination?

Prevention is always better than cure.

  • Use High-Purity Solvents and Reagents: The purity of your mobile phase and sample preparation solvents is critical. As demonstrated in [4], even different grades of water can have varying levels of background fluorescence, which can introduce noise or ghost peaks.
  • Establish a Rigorous Cleaning Protocol: For autosamplers, implement a wash program that uses a stronger solvent than your mobile phase to prevent carryover between injections.
  • Validate Your Method: Before using a method for critical analysis, it should be validated. This includes testing for specificity (ensuring the this compound peak is pure and free from interference) and robustness (seeing how small changes in method parameters affect the results) [6].

References

Frequently Asked Questions: Collision Energy Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Question Answer & Key Takeaways
What is Collision Energy (CE) and why is optimizing it crucial? CE is the energy applied to precursor ions to break them into characteristic fragments. Optimization is critical because it determines the abundance of fragment ions, directly impacting the sensitivity, specificity, and reliability of your identification and quantification method [1] [2] [3].
How do I find the best Collision Energy for my compound? The most reliable method is empirical optimization using a pure standard. This involves infusing the standard and testing a range of CE values to find the one that produces the most intense and characteristic fragment ions for your selected transitions [4] [3].
What is a "stepped collision energy" and when should I use it? Stepped CE uses multiple different energy values within a single MS/MS scan. This is beneficial for generating more comprehensive fragmentation spectra, which is particularly useful for confirming identities in untargeted screening or for compounds that fragment poorly at a single energy [5].
Can I predict the optimal CE without a standard for every compound? Yes, it is common practice to use a linear equation based on the precursor's mass-to-charge (m/z) ratio (CE = slope * m/z + intercept). However, this equation should be calibrated for your specific instrument and analyte class, as default equations may not be optimal [3].

Experimental Protocols & Troubleshooting

A. Step-by-Step Guide for Empirical CE Optimization

This protocol is adapted from best practices for developing MRM methods [4] [3].

  • Preparation of Standard Solution

    • Obtain a high-purity standard of Platyphylline.
    • Prepare a solution at a suitable concentration (e.g., 50 ppb to 2 ppm) in an appropriate solvent, typically a mixture of your prospective LC mobile phases to avoid solvent mismatch.
  • MS/MS Optimization and MRM Selection

    • Directly infuse the standard solution into the mass spectrometer.
    • Identify the Precursor Ion: Confirm the mass of the protonated [M+H]+ or deprotonated [M-H]- molecule. Be aware of potential adducts (e.g., [M+NH4]+, [M+Na]+).
    • Optimize Declustering Potentials: Before optimizing CE, scan through a range of orifice or declustering voltages to find the value that gives the maximum response for the precursor ion.
    • Discover Product Ions: Using a medium collision energy, acquire a product ion scan to identify the main fragments. Select the most abundant and specific fragments for your MRM transitions.
    • Optimize Collision Energy: For each selected precursor-product ion pair (MRM transition), perform a collision energy ramp. The energy that yields the maximum signal intensity for the product ion is the optimal CE for that transition.
    • Select Multiple MRMs: It is a best practice to optimize at least two MRM transitions per compound: one for quantification (the most intense) and a second for confirmation [4].
B. Using CE-Breakdown Curves for Method Verification

This technique provides a visual tool to characterize the fragmentation behavior of your analyte [2].

  • Concept: A CE-breakdown curve is generated by plotting the normalized ion intensity of each MRM transition against a range of collision energies applied in a single injection.
  • Application:
    • Verification: It verifies that the selected CE is at or near the maximum ion yield for your quantifier and qualifier transitions.
    • Troubleshooting: The curves can reveal if a qualifier transition has a different optimal CE than the quantifier, which could lead to inaccurate ion ratio calculations if not accounted for.
    • Specificity: The characteristic shape of the curve acts as a fingerprint for the transition under your specific experimental conditions.

Optimization Strategies at a Glance

The table below summarizes the core strategies you can employ.

Strategy Description Best For
Empirical (Per-Transition) Directly measuring the optimal CE for each specific MRM transition. Highest sensitivity & precision; targeted quantification of a limited number of analytes [3].
Predicted (Linear Equation) Using a instrument-specific linear formula based on the precursor's m/z. Large-scale screening studies where optimizing every transition is not feasible [3].
Stepped CE Applying a ramp of several CE values in one MS/MS scan. Untargeted analysis, confirmatory analysis, and generating comprehensive spectral libraries [5].

Workflow Visualization

The following diagram illustrates the logical decision process for selecting and implementing a CE optimization strategy.

CE_Optimization Collision Energy Optimization Workflow Start Start CE Optimization Goal Define Analysis Goal Start->Goal Targeted Targeted Quantification (Limited Analytes) Goal->Targeted Screening Large-Scale Screening Goal->Screening Confirm Confirmatory Analysis Goal->Confirm MethodEmpirical Empirical Optimization (Infuse Pure Standard) Targeted->MethodEmpirical MethodEquation Predicted Linear Equation (CE = slope * m/z + intercept) Screening->MethodEquation MethodStepped Stepped Collision Energy (Multiple CEs per scan) Confirm->MethodStepped Outcome1 Optimal CE for maximized sensitivity MethodEmpirical->Outcome1 Outcome2 Good CE for all peptides based on m/z MethodEquation->Outcome2 Outcome3 Comprehensive fragment spectrum for confirmation MethodStepped->Outcome3 Verify Verify with CE-Breakdown Curves Outcome1->Verify Outcome2->Verify Outcome3->Verify

References

overcoming matrix effects in Platyphylline quantification

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Matrix Effects

Matrix effects occur when other components in a sample interfere with the analysis of your target analyte, leading to inaccurate results. In mass spectrometry, this most often manifests as ion suppression (or, less commonly, enhancement) in the ionization source [1] [2] [3].

  • Primary Cause: Co-eluting compounds from the sample matrix compete with or disrupt the ionization of your analyte [2] [3]. Common culprits include phospholipids, salts, and metabolites [3].
  • Impact: This signal loss can reduce the accuracy, precision, and sensitivity of your method, ultimately affecting data reliability [4] [5].

A Systematic Guide to Troubleshooting Matrix Effects

The following flowchart provides a strategic workflow for diagnosing and resolving matrix effects. You can follow the path that matches your experimental constraints.

Start Start: Suspected Matrix Effect Detect Detect and Quantify Effect Start->Detect Opt1 Can you change sample prep? Detect->Opt1 Opt2 Can you change chromatography? Opt1->Opt2 No SP Improve Sample Clean-up Opt1->SP Yes IS Use Internal Standard Opt2->IS No Chrom Optimize Chromatography Opt2->Chrom Yes Cal Apply Corrective Calibration IS->Cal Verify Re-assess Matrix Effect SP->Verify Chrom->Verify Cal->Verify Verify->Opt1 Not Acceptable Success Matrix Effect Mitigated Verify->Success Acceptable

How to Detect and Quantify Matrix Effects

Before solving the problem, you must confirm its presence and severity. The post-extraction spike method is a standard quantitative approach [1] [2] [3].

Experimental Protocol:

  • Prepare Solutions:

    • A (Neat Standard): Dissolve your analyte in a pure, matrix-free solvent.
    • B (Spiked Matrix): Take a blank matrix (e.g., extracted HLM), and spike it with the same amount of analyte after the extraction process.
    • C (Extracted Sample): Spike the blank matrix before extraction to also assess process efficiency [3].
  • Analyze and Calculate: Inject all three solutions and record the peak areas (e.g., for Platycodyne). Calculate the Matrix Factor (MF) and Process Efficiency (PE%) [3].

The table below shows how to interpret the results.

Calculation Formula Interpretation

| Matrix Factor (MF) | MF = Peak Area B / Peak Area A | MF = 1: No effect MF < 1: Ion suppression MF > 1: Ion enhancement | | Process Efficiency (PE%) | PE% = (Peak Area C / Peak Area A) * 100 | Indicates combined loss from extraction and matrix effect [3]. |

Strategies for Mitigating Matrix Effects

Here are detailed methodologies for the strategies outlined in the troubleshooting guide.

Sample Preparation Techniques

The goal is to remove interfering matrix components before instrumental analysis [4] [6].

  • Solid Phase Extraction (SPE): Uses a sorbent to selectively retain the analyte or impurities. It is highly effective for purifying samples and concentrating the analyte [4] [6].
  • QuEChERS: A quick and effective method for complex matrices. It involves solvent extraction and a dispersive-SPE clean-up step, ideal for removing fats, sugars, and other interferents [4].
  • Protein Precipitation: Common for biological fluids like plasma or HLM. Proteins are precipitated and removed by centrifugation, but this may not remove all phospholipids that cause matrix effects [6].
  • Dilution: The simplest strategy. If your method is sufficiently sensitive, diluting the sample reduces the concentration of interfering matrix components [2] [6].
Chromatographic Optimization

Improving separation prevents interferents from co-eluting with your analyte [4] [5].

  • Modify Gradient Programs: Adjust the mobile phase composition to shift the retention time of your analyte away from regions of high ion suppression, which can be identified via post-column infusion experiments [2].
  • Use Different Stationary Phases: Switching to a column with different selectivity (e.g., from C18 to a phenyl-hexyl phase) can better resolve your analyte from matrix components [6].
  • Consider UPLC over HPLC: UPLC systems use smaller particle sizes (<2 µm) and higher pressures, providing superior resolution and faster run times, which often results in reduced matrix effects [7].
Calibration with Internal Standards

This is a crucial method for correcting for matrix effects rather than removing them [4] [2].

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The gold standard. A version of your analyte labeled with heavy isotopes (e.g., Deuterium, ^13^C) has nearly identical chemical properties and co-elutes, perfectly correcting for ionization suppression [4] [2].
  • Analog Internal Standard: If a SIL-IS is unavailable, a structurally similar compound can be used, but its ability to correct for matrix effects may be less accurate [4].

Advanced Strategy: Standard Addition

When other techniques are insufficient, the standard addition method can be used. This technique is particularly useful for complex matrices where a blank matrix is unavailable or matrix effects vary significantly between samples [2].

Protocol:

  • Take several aliquots of your sample.
  • Spike them with increasing known amounts of your analyte.
  • Analyze all aliquots and plot the measured signal against the added concentration.
  • Extrapolate the line back to the x-axis; the absolute value of the intercept is the original concentration in the sample.

This method accounts for the matrix effect because every measurement contains the same matrix background [2].

References

Platyphylline vs riddelliine toxicity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Comparison at a Glance

The table below summarizes the key differences in toxicity between platyphylline and riddelliine.

Feature This compound Riddelliine
Pyrrolizidine Alkaloid (PA) Type Saturated (platynecine-type) [1] 1,2-unsaturated (retronecine-type) [2] [3]
Inherent Toxicity Nontoxic or low toxicity [1] Highly toxic and carcinogenic [2] [3]
Metabolic Activation Lacks metabolic activation [1] Requires metabolic activation by Cytochrome P450 [3]
Genotoxicity & Carcinogenicity Not expected Clear evidence of genotoxicity and carcinogenicity in animals [2] [3]
Primary Toxicological Concern Information missing Liver toxicity, vascular damage, cancer [2]
IARC Classification Information missing Group 2B (Possibly carcinogenic to humans) [3]

Riddelliine's Mechanism of Metabolic Activation

Riddelliine's high toxicity stems from its metabolism into reactive compounds that damage DNA. The following diagram illustrates this activation pathway and its consequences.

G Riddelliine Riddelliine RiddelliineNoxide Riddelliine N-Oxide Riddelliine->RiddelliineNoxide Hydrolysis (Detoxification) Dehydroriddelliine Dehydro-riddelliine (DHP) Riddelliine->Dehydroriddelliine CYP450 Metabolism (Bioactivation) RiddelliineNoxide->Riddelliine Reduction by Gut Microbiota/Liver DNAAdducts DNA Adducts & Cross-links Dehydroriddelliine->DNAAdducts Binds DNA Toxicity Tumorigenicity Hepatotoxicity DNAAdducts->Toxicity

This metabolic activation results in the formation of specific, measurable DNA adducts, which serve as critical biomarkers for riddelliine's toxicity [3] [4].

Key Experimental Data and Protocols for Riddelliine

The data supporting riddelliine's toxicity profile comes from well-established, long-term animal studies, primarily conducted by the National Toxicology Program (NTP).

1. Carcinogenicity Study Design

  • Species & Strain: F344/N Rats and B6C3F1 Mice [2].
  • Dosing: The chemical was administered by gavage (force-feeding) in water or sodium phosphate buffer [2].
  • Groups: Animals were divided into groups receiving 0, 0.1, 0.33, or 1.0 mg of riddelliine per kg of body weight [2].
  • Duration & Frequency: Dosed 5 days per week for 13 weeks or 2 years (105 weeks) [2].
  • Endpoint Monitoring: Studies monitored survival, body weight, and extensive histopathological examination of tissues after death [2].

2. Key Genetic Toxicity Assays Riddelliine's genotoxicity was confirmed through several standard assays:

  • Salmonella Typhimurium Test: Induced mutations in strain TA100 with liver S9 activation [2].
  • Chromosomal Aberrations: Caused sister chromatid exchanges and chromosomal aberrations in Chinese Hamster Ovary (CHO) cells [2].
  • In Vivo Genotoxicity: Induced unscheduled DNA synthesis in rat hepatocytes and micronuclei in mouse blood cells [2].

Insights for Researchers

  • Focus on Metabolic Pathway: The core difference in toxicity lies in the metabolic fate of these PAs. Research efforts should focus on the activation of unsaturated PAs versus the detoxification pathways of saturated ones.
  • Biomarker Utility: The DHP-derived DNA adducts formed from riddelliine are well-characterized and can be used as specific biomarkers of exposure and effect for toxic unsaturated PAs [3] [4].
  • Data Gap on this compound: The lack of detailed experimental data for this compound in the available literature highlights a significant gap. Future comparative studies would need to establish its full toxicological profile using the same rigorous protocols applied to riddelliine.

References

Platyphylline hepatotoxicity negative control studies

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence Summary

The key supporting data comes from a subacute 28-day rat feeding study that directly compared platyphylline with several hepatotoxic PAs [1].

PA Compound Necine Base Type 1,2-Unsaturation Hepatotoxicity Observed Transcriptomic Changes Dose (mg/kg bw)
This compound Platynecine No Non-toxic (Negative Control) No significant changes [1] 0.1 - 3.3
Heliotrine Heliotridine Yes Toxic Induced DNA damage response [1] 0.1 - 3.3
Senecionine Retronecine Yes Toxic Induced DNA damage response [1] 0.1 - 3.3
Lasiocarpine Heliotridine Yes Toxic Induced DNA damage response [1] 0.1 - 3.3
Senkirkine Otonecine Yes Toxic Induced DNA damage response [1] 0.1 - 3.3
Echimidine Retronecine Yes Toxic Induced DNA damage response [1] 0.1 - 3.3

Detailed Experimental Protocol

The primary study providing the data above followed this methodology [1]:

  • Test System: Male Fischer rats (F-344/DuCrl strain).
  • Study Design: A repeated-dose 28-day oral toxicity study compliant with OECD Guideline 407.
  • Dosing: Animals were administered this compound or one of five hepatotoxic PAs via daily gavage at four dose levels: 0.1, 0.33, 1.0, and 3.3 mg/kg body weight.
  • Endpoints Analyzed:
    • Clinical Biochemistry: Serum levels of alanine transaminase (ALT) and aspartate aminotransferase (AST).
    • Transcriptomics: Whole-genome microarray analysis of liver tissue to identify changes in gene expression.
  • Key Findings: Even at the highest dose of 3.3 mg/kg, this compound did not induce significant changes in liver enzyme levels or in the transcriptional profile of genes associated with DNA damage and cell cycle regulation, a response consistently triggered by all the hepatotoxic PAs [1].

Mechanism of Toxicity and this compound's Role

Hepatotoxicity in PAs requires a specific structural feature: a 1,2-unsaturated bond in the necine base. This bond is essential for the metabolic activation by liver cytochrome P450 (CYP) enzymes, which generates highly reactive, DNA-damaging pyrrolic esters [1]. This compound belongs to the platynecine-type PAs, which lack this double bond, making it incapable of being metabolized into toxic intermediates and thus an ideal negative control [1].

The following diagram illustrates this critical structural difference and its consequences.

PA_Mechanism PA_Ingestion PA Ingestion NecineBase Necine Base Structure PA_Ingestion->NecineBase UnsaturatedPA 1,2-Unsaturated PA (e.g., Senecionine, Heliotrine) NecineBase->UnsaturatedPA SaturatedPA 1,2-Saturated PA (this compound) NecineBase->SaturatedPA CYP_Metabolism CYP450 Metabolism UnsaturatedPA->CYP_Metabolism Bioactivation NoToxicMetabolite No Toxic Metabolite Formed SaturatedPA->NoToxicMetabolite No Bioactivation ReactiveIntermediate Reactive Pyrrolic Ester CYP_Metabolism->ReactiveIntermediate DNA_Adducts DNA & Protein Adducts ReactiveIntermediate->DNA_Adducts SafeProfile Safe Profile (Negative Control) NoToxicMetabolite->SafeProfile Hepatotoxicity Hepatotoxicity (VOD, Genotoxicity) DNA_Adducts->Hepatotoxicity

Research Application Guidance

When designing studies on Pyrrolizidine Alkaloid (PA) hepatotoxicity, you can effectively use this compound.

  • Purpose as a Negative Control: It serves to verify that observed toxic effects are specifically due to the 1,2-unsaturated structure of other PAs and not from non-specific experimental conditions [1].
  • Validated Experimental Use:
    • Dosing Range: The 0.1 - 3.3 mg/kg body weight range is effective for in vivo studies in rodent models [1].
    • Key Endpoints: In addition to standard histopathology and liver enzymes (ALT/AST), transcriptomic analysis for DNA damage and cell cycle regulation genes is a sensitive endpoint that this compound will not activate [1].

References

relative potency factor Platyphylline

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Platyphylline

The table below summarizes the fundamental identifying information for this compound:

Property Description
CAS Number 480-78-4 [1] [2] [3]
Molecular Formula C18H27NO5 [1] [2] [3]
Molecular Weight 337.41 g/mol [1] [2] [3]
Chemical Classification Pyrrolizidine Alkaloid [4] [2] [3]
Source Herbs of Senecio plants (e.g., Senecio scandens) [2] [3]

Structural Classification and Implied Potency

A key determinant of a Pyrrolizidine Alkaloid's (PA) toxicity is its core structure. The diagram below shows the structural families of PAs and their general toxicological significance.

structural_families Pyrrolizidine Alkaloids (PAs) Pyrrolizidine Alkaloids (PAs) 1,2-Unsaturated PAs 1,2-Unsaturated PAs Pyrrolizidine Alkaloids (PAs)->1,2-Unsaturated PAs Saturated PAs (Platynecine Type) Saturated PAs (Platynecine Type) Pyrrolizidine Alkaloids (PAs)->Saturated PAs (Platynecine Type) Genotoxic & Carcinogenic Genotoxic & Carcinogenic 1,2-Unsaturated PAs->Genotoxic & Carcinogenic Generally Low Toxicity Generally Low Toxicity Saturated PAs (Platynecine Type)->Generally Low Toxicity This compound This compound Saturated PAs (Platynecine Type)->this compound

This compound belongs to the saturated Platynecine-type of PAs [5]. This structural characteristic is crucial because:

  • High-Potency PAs are "1,2-unsaturated" and can be metabolized in the body into highly reactive, DNA-damaging compounds (pyrrolic esters), leading to genotoxicity and carcinogenicity [5].
  • Low-Potency PAs, like this compound, lack this specific double bond. The saturated structure prevents the formation of the same reactive, toxic metabolites, resulting in significantly lower toxicity [5].

Framework for Pyrrolizidine Alkaloid Relative Potency

While a direct RPF for this compound is not established, scientific efforts are underway to create a system for comparing PA toxicity. The following table summarizes the general RPF framework proposed for some PA types, based on a 2016 interim proposal [5].

PA Structural Type Proposed Interim Relative Potency Factor (iREP)
Cyclic diesters & Open-chain diesters (7S config.) 1.0 (Reference high potency)
Monoesters (7S config., Heliotridine type) 0.3
Open-chain diesters (7R config.) 0.1
Monoesters (7R config.) 0.01

This framework illustrates that PA potency varies significantly with structure. Since this compound is a saturated PA, its potency is expected to be much lower than the lowest value (0.01) in this table, which is assigned to a different class of unsaturated PAs [5].

References

Platyphylline non-hepatotoxic control in vivo

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data Summary

The following table summarizes the key findings from a subacute in vivo study that directly compared platyphylline with several hepatotoxic PAs [1].

Pyrrolizidine Alkaloid (PA) Necine Base Type Hepatotoxicity DNA Damage Response Key Experimental Findings
This compound Platynecine (1,2-saturated) No Not Induced No significant changes in gene expression, histopathology, or liver enzymes (ALT/AST) [1].
Heliotrine Heliotridine (1,2-unsaturated) Yes Induced Pronounced effects on gene expression related to cell cycle and DNA damage response [1].
Echimidine Retronecine (1,2-unsaturated) Yes Induced Pronounced effects on gene expression related to cell cycle and DNA damage response [1].
Senecionine Retronecine (1,2-unsaturated) Yes Induced Pronounced effects on gene expression related to cell cycle and DNA damage response [1].
Lasiocarpine Retronecine (1,2-unsaturated) Yes Induced Pronounced effects on gene expression related to cell cycle and DNA damage response [1].
Senkirkine Otonecine (1,2-unsaturated) Yes Induced Pronounced effects on gene expression related to cell cycle and DNA damage response [1].

Detailed Experimental Protocol

The comparative data in the table above was generated through a standardized in vivo study. Here is the detailed methodology [1]:

  • Animal Model: Male Fischer rats (strain F-344/DuCrl).
  • Study Design: A 28-day repeated-dose oral toxicity study, following OECD Guideline 407.
  • Dosing Protocol: The six PAs (including this compound) were administered daily by gavage at four dose levels: 0.1, 0.33, 1.0, and 3.3 mg/kg body weight. The doses were chosen to represent a non-acutely toxic range relevant to potential human exposure.
  • Control Group: A vehicle control group (0.15 M aqueous NaCl solution) was included.
  • Endpoint Measurements:
    • Clinical Pathology: Plasma levels of alanine transaminase (ALT) and aspartate transaminase (AST) were measured.
    • Histopathology: Liver tissues were examined for morphological changes.
    • Transcriptomics: Whole-genome microarray analyses were performed on liver tissue to identify changes in gene expression.

Mechanism of Toxicity and this compound's Role

The hepatotoxicity of PAs is dependent on their metabolic activation into reactive intermediates. The diagram below illustrates the critical structural difference that makes this compound non-toxic [1].

G PA_Structure Pyrrolizidine Alkaloid (PA) Structure Necine_Base Necine Base PA_Structure->Necine_Base This compound This compound (Platynecine-type) PA_Structure->this compound Hepatotoxic_PAs Heliotrine, Senecionine, etc. (1,2-Unsaturated Types) PA_Structure->Hepatotoxic_PAs Requirement Toxicity Requirement: 1,2-Unsaturated Necine Base Necine_Base->Requirement Saturated 1,2-Saturated Necine Base This compound->Saturated NonToxic No Metabolic Activation Non-Hepatotoxic Saturated->NonToxic Unsaturated 1,2-Unsaturated Necine Base Hepatotoxic_PAs->Unsaturated Activation CYP450-Mediated Metabolic Activation Unsaturated->Activation Pyrrolic_Esters Reactive Pyrrolic Esters Activation->Pyrrolic_Esters Toxicity DNA & Protein Adducts Hepatotoxicity & Genotoxicity Pyrrolic_Esters->Toxicity

The structural basis for toxicity explains why this compound is an ideal control [1]:

  • For a PA to be hepatotoxic, its necine base must possess a 1,2-unsaturated double bond. This structural feature is a prerequisite for cytochrome P450 (CYP)-mediated metabolism in the liver into highly reactive pyrrolic esters. These reactive metabolites form DNA and protein adducts, leading to cellular damage, genotoxicity, and the observed DNA damage response [1].
  • This compound lacks this 1,2-unsaturation. Its platynecine-type base is saturated at the 1,2-position, which prevents its metabolism into toxic pyrrolic esters. Consequently, it does not induce the transcriptional changes, histopathological lesions, or DNA damage response seen with the other tested PAs, confirming its suitability as a non-hepatotoxic control [1].

Interpretation Guide for Researchers

  • Use of this compound as a Control: When designing experiments to study PA toxicity, including this compound (at a comparable dose, e.g., 3.3 mg/kg bw) helps to confirm that any observed adverse effects are specifically due to the toxic mechanism of 1,2-unsaturated PAs and not from non-specific experimental factors [1].
  • Sensitivity of Endpoints: The cited study demonstrated that transcriptomic analysis can reveal a DNA damage response even at doses that cause no elevation in standard liver enzymes (ALT/AST) or histopathological changes. This indicates that gene expression profiling is a more sensitive early marker of PA-induced stress than traditional clinical pathology markers [1].

References

comparative transcriptomics Platyphylline hepatotoxic PAs

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Hepatotoxicity of Pyrrolizidine Alkaloids

Pyrrolizidine Alkaloid (PA) Necine Base Type Esterification Type 1,2-Unsaturation Hepatotoxicity Key Evidence from 28-day Rat Study (3.3 mg/kg bw)
Platyphylline Platynecine Monoester No Non-hepatotoxic No histopathological changes; no significant gene expression changes [1]
Heliotrine Heliotridine Open diester Yes Hepatotoxic Induced DNA damage response genes [1]
Senecionine Retronecine Cyclic diester Yes Hepatotoxic Induced DNA damage response genes [1]
Lasiocarpine Heliotridine Open diester Yes Hepatotoxic Induced DNA damage response genes [1]
Senkirkine Otonecine Cyclic diester Yes Hepatotoxic Induced DNA damage response genes [1]
Echimidine Heliotridine Open diester (7-membered macrocycle) Yes Hepatotoxic Induced DNA damage response genes [1]

Experimental Protocol for Key Findings

The primary data in the table above comes from a well-defined 28-day subacute feeding study [1]. Here is a detailed breakdown of its methodology:

  • Animal Model: Male Fischer rats (F-344/DuCrl), 8-9 weeks old at study start [1].
  • Dosing and Administration: The six PAs were administered daily by gavage (oral administration) for 28 days. Doses ranged from 0.1 to 3.3 mg/kg body weight to examine dose-response relationships [1].
  • Sample Collection and Analysis:
    • Histopathology: Liver tissues were collected, fixed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination of structural damage [1].
    • Clinical Biochemistry: Blood serum was analyzed for standard liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to assess liver cell damage [1].
    • Transcriptomics: Liver tissue underwent whole-genome microarray analysis. RNA was extracted and used for microarray analysis to identify Differentially Expressed Genes (DEGs). Bioinformatic analyses like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment were performed on the DEGs to identify affected biological processes [1].

This workflow, from in vivo dosing to multi-level analysis, provides a comprehensive dataset for hepatotoxicity assessment.

G PA Hepatotoxicity Mechanism PA_Structure PA Structure (1,2-Unsaturated vs. Saturated) Metabolic_Activation Hepatic Metabolism by Cytochrome P450 (CYP) PA_Structure->Metabolic_Activation Platyphylline_Path This compound (1,2-Saturated) PA_Structure->Platyphylline_Path Pyrrolic_Esters Formation of Reactive Pyrrolic Esters Metabolic_Activation->Pyrrolic_Esters Biological_Damage Biological Damage: - DNA Adducts - Protein Adducts - DNA/Protein Cross-links Pyrrolic_Esters->Biological_Damage Toxicity_Outcomes Toxicity Outcomes: - DNA Damage Response - Hepatocyte Damage - Veno-occlusive Disease (VOD) - Carcinogenesis Biological_Damage->Toxicity_Outcomes No_Activation No Metabolic Activation Platyphylline_Path->No_Activation No_Toxicity No Reactive Intermediates → No Hepatotoxicity No_Activation->No_Toxicity

The diagram above illustrates the critical role of chemical structure in determining PA hepatotoxicity. The core mechanism, supported by the experimental data, is as follows [1]:

  • Structural Prerequisite: The presence of a 1,2-unsaturated bond in the necine base (common to heliotridine, retronecine, and otonecine types) is an absolute requirement for toxicity.
  • Metabolic Activation: Hepatotoxic PAs are metabolized in the liver by cytochrome P450 (CYP) enzymes. This process oxidizes the 1,2-unsaturated base, leading to the formation of highly reactive pyrrolic esters (dehydroalkaloids).
  • Mechanism of Toxicity: These reactive pyrrolic metabolites form adducts with cellular DNA and proteins, and cross-links between them. This direct chemical damage initiates a DNA damage response, leading to cell death, mutations, and the clinical manifestations of PA poisoning, such as hepatic sinusoidal occlusion (veno-occlusive disease) and cancer [1].
  • The Exception of this compound: As a platynecine-type PA, this compound lacks the critical 1,2-unsaturated bond. Consequently, it cannot be metabolized into reactive pyrrolic esters, which explains the absence of hepatotoxicity, histopathological changes, and significant gene expression alterations in the studies [1].

References

validating PA analytical methods using Platyphylline

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Analytical Method Validation

Method validation ensures that an analytical procedure is reliable, consistent, and suitable for its intended purpose. The core principles are universal, as outlined in international guidelines.

  • Objective of Validation: The goal is to confirm that a method can accurately predict the true concentrations of analytes in samples, which is highly dependent on the quality of the calibration curve [1].
  • Common Workflow: The process typically involves preparing standard solutions, generating a calibration curve, and then using this model to predict the concentrations of unknown samples. The model's performance is then rigorously tested through various validation parameters [2].
  • Key Validation Parameters: The table below summarizes the standard set of parameters that are assessed, drawing from general guidelines discussed in the literature [1] [3].
Parameter Description Typical Experimental Approach
Linearity Ability to obtain results directly proportional to analyte concentration. Analyze minimum 6 concentrations; use statistical tests (ANOVA, lack-of-fit) & residual plots [1].
Precision Closeness of agreement between a series of measurements. Inject multiple replicates (n=6) of standard solutions; calculate %RSD for peak area & retention time [3].
Accuracy Closeness of agreement between accepted reference value and found value. Perform recovery study by spiking analyte into sample at 80%, 100%, 120% levels; calculate % recovery [3].

| LOD & LOQ | Limit of Detection (LOD): Lowest detectable amount. Limit of Quantification (LOQ): Lowest quantifiable amount with precision & accuracy. | Based on standard deviation (SD) of response and slope (S) of calibration curve: LOD = 3.3×(SD/S); LOQ = 10×(SD/S) [3]. | | Specificity/Selectivity | Ability to assess analyte unequivocally in presence of other components. | Demonstrate clear separation of analyte peak from other expected compounds in the sample matrix [1]. |

A Generalized Workflow for Method Validation

The following diagram outlines the key stages in developing and validating an analytical method, integrating the parameters mentioned above:

G Start Method Development V1 Define Objective and Validation Parameters Start->V1 V2 Prepare Standards and Calibration Curve V1->V2 V3 Assess Linearity and Select Model V2->V3 V4 Execute Validation Experiments (Precision, Accuracy, LOD/LOQ, Specificity) V3->V4 V5 Analyze Data and Document Results V4->V5 End Method Validated V5->End

Special Considerations for Pyrrolizidine Alkaloids and Platyphylline

When validating methods for PAs like this compound, some specific factors come into play:

  • Structural Considerations: this compound is a 1,2-saturated PA (platynecine-type) and is generally considered non-hepatotoxic, unlike 1,2-unsaturated PAs (e.g., senecionine, lasiocarpine) which are highly toxic [4]. A validation study should demonstrate that the method can reliably distinguish this compound from other, toxic PAs.
  • Methodology Examples: While a direct this compound validation guide wasn't found, one study used a Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) method to validate an assay for Seneciphyline and related impurities in this compound hydrotartrate, complying with a pharmacopoeia [5]. This shows that various chromatographic techniques can be applied.
  • Calibration Model Selection: For wide concentration ranges, a simple least squares model may be inaccurate. Weighted least squares linear regression (WLSLR) is often recommended to ensure accuracy across all levels, especially at the lower end [1].

A Path Forward for Your Comparison Guide

Since the search results lack the direct experimental data you need for a comprehensive comparison, I suggest these steps to gather more specific information:

  • Consult Pharmacopoeias: Look for official monographs in the European Pharmacopoeia (Ph. Eur.), United States Pharmacopeia (USP), or other relevant national pharmacopoeias. These often contain validated methods for specific substances.
  • Search Scientific Databases: Conduct a targeted search on PubMed, Google Scholar, or SciFinder. Using terms like "this compound HPLC validation", "pyrrolizidine alkaloid method comparison", or "validation of PA assay this compound" may yield full research papers with detailed experimental data.
  • Review Full Texts: The study cited in the search results about validating a seneciphyline assay [5] is likely a good example. Obtaining the full text of this paper could provide a complete protocol and data set that you can use as a template.

References

Platyphylline metabolic pathway comparison unsaturated PAs

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview: Platyphylline vs. Unsaturated PAs

The table below summarizes the core differences in structure, metabolism, and toxicity, which are crucial for drug development professionals to understand the safety profiles of these compounds [1] [2].

Feature This compound (Platynecine-type PA) Unsaturated PAs (Retronecine/Otonecine-type)
Necine Base Structure Saturated (no 1,2-double bond) [1] 1,2-unsaturated [1] [2]
Key Metabolic Pathway Oxidative dehydrogenation to dehydrothis compound carboxylic acid (a water-soluble, excretable metabolite) [1] P450-mediated metabolic activation to reactive pyrrolic esters (dehydropyrrolizidine) [1]
Toxicity Mechanism No significant metabolic activation; forms non-reactive, excretable metabolites [1] Reactive pyrrolic esters bind to cellular macromolecules (proteins, DNA), causing damage [1] [2]
Hepatotoxicity Nontoxic [1] Potently hepatotoxic [1] [2]
Genotoxic & Carcinogenic Potential Not expected due to lack of reactive metabolites [1] Demonstrated in animal models; considered potentially genotoxic and carcinogenic to humans [2]
Primary Metabolic Enzyme CYP3A4 (similar rate to toxic PAs, but different pathway) [1] CYP3A4 [1]

Key Metabolic Pathways and Experimental Insights

The divergent toxicological outcomes are determined by the initial metabolic step, driven by the structure of the necine base.

Metabolic Pathway Diagram

The following diagram illustrates the critical divergence in the metabolic pathways of saturated versus unsaturated PAs, which explains their difference in toxicity.

G cluster_0 Necine Base Structure cluster_1 This compound Pathway cluster_2 Toxic PA Pathway Start Pyrrolizidine Alkaloid (PA) Ingestion NecineBase Metabolic Fate Determined by Necine Base Structure Start->NecineBase Platynecine Saturated Base (e.g., this compound) NecineBase->Platynecine  No 1,2-double bond Retronecine 1,2-Unsaturated Base (e.g., Retronecine-type PAs) NecineBase->Retronecine  Has 1,2-double bond Pathway1 CYP3A4 Catalysis Platynecine->Pathway1 Pathway2 CYP3A4 Catalysis Retronecine->Pathway2 Metabolite1 Dehydrothis compound Carboxylic Acid Pathway1->Metabolite1 Metabolite2 Reactive Pyrrolic Ester (Dehydropyrrolizidine) Pathway2->Metabolite2 Outcome1 Water-soluble Easily Excreted Metabolite1->Outcome1 Outcome2 Binds to Cellular Macromolecules → Toxicity (Hepatotoxic, Genotoxic) Metabolite2->Outcome2

Supporting Experimental Data
  • Evidence for Nontoxicity of this compound: A key 2014 study directly investigated the hepatic metabolism of this compound. The researchers confirmed the absence of the toxic pyrrolic ester-derived glutathione conjugate, which is a critical marker for the metabolic activation of toxic PAs. Instead, the predominant metabolite was the non-reactive dehydrothis compound carboxylic acid [1].
  • Mechanism for Toxicity of Unsaturated PAs: For unsaturated PAs, it is well-established that their toxicity is not caused by the parent compounds themselves, but by reactive pyrrolic metabolites formed during metabolism. These metabolites are responsible for the observed liver damage and genotoxic effects [2].

Guidance on Experimental Approaches

While the search results confirm the metabolic outcomes, they do not provide full, step-by-step protocols. The following points outline the methodologies referenced in the scientific literature, which can guide your experimental planning.

  • Key Cited Methodology: The pivotal study on this compound metabolism involved in vitro incubation with liver microsomes (specifically from humans or rat models) and the identification of metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). The critical measurement was the detection and quantification of the pyrrolic ester-glutathione conjugate versus other metabolites [1].
  • Advanced Techniques for Signaling Studies: For investigating detailed biomolecular interactions in signaling pathways (though not covered in the PA-specific results), a 2017 review article highlights the use of single-molecule fluorescence methods. These include:
    • Total Internal Reflection Fluorescence Microscopy (TIRFM): For observing the oligomerization and stoichiometry of signaling components.
    • Single-molecule Förster Resonance Energy Transfer (smFRET): For measuring conformational changes in receptors or proteins upon ligand binding.
    • Fluorescence Correlation Spectroscopy (FCS): For determining the diffusion coefficients and dynamics of signaling molecules in solution [3]. These methods provide insights beyond traditional biochemistry but require specialized instrumentation and expertise.

Key Takeaways for Researchers

For your audience of researchers and drug development professionals, the core message is that the saturation of the necine base is the primary structural determinant of PA toxicity.

  • This compound's saturated structure diverts metabolism toward a safe, excretory pathway, even using the same CYP enzyme as toxic PAs [1].
  • This makes this compound itself a poor candidate for drug development due to its lack of bioactivity, but it serves as a critical benchmark for understanding and predicting the safety of other pyrrolizidine alkaloids.
  • When evaluating new PA-containing natural products or potential drug leads, assessing the necine base structure is the first and most crucial step in risk assessment.

References

×

XLogP3

1.9

Boiling Point

539.6±50.0 °C(Predicted)

Density

1.22±0.1 g/cm3(Predicted)

Melting Point

129°

UNII

A91172AJBY

Related CAS

66641-38-1 (hydrochloride)

Other CAS

480-78-4

Wikipedia

Platyphylline

Dates

Last modified: 04-15-2024
1. MURAVEVA DA. PLATIFILLIN I SARRATSIN I IKH SYR'EVYE ISTOCHNIKI [PLATYPHYLLINE AND SARRACINE AND THEIR RAW SOURCES]. Med Prom SSSR. 1964 Aug;18:14-8. Russian. PMID: 14255286.

2. KRAMARENKO VF. Novaia kachestvennaia reaktsiia na platifillin [New qualitative reaction for platyphylline]. Aptechn Delo. 1953 Mar-Apr;2(2):52-3. Undetermined Language. PMID: 13051139

3. DIANOVA RG. [Effect of platyphylline on the activity of certain substances depressing the central nervous system]. Farmakol Toksikol. 1960 Mar-Apr;23:106-9. Russian. PMID: 13722610.

4. DIANOVA RG. [On the mechanism of hypotensive effects of platyphylline]. Farmakol Toksikol. 1960 Jan-Feb;23:13-7. Russian. PMID: 13816530.

5. MASHKOVSKII MD, IAKOVLEVA AI, SHAKHNAZAROVA NG. [On the problem of the effect of platyphylline on morphological structures of the organism in experimental animals]. Farmakol Toksikol. 1960 Jul-Aug;23:335-41. Russian. PMID: 13767760.

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